molecular formula C36H48N2O11 B14152545 Roseorubicin B CAS No. 70559-01-2

Roseorubicin B

Cat. No.: B14152545
CAS No.: 70559-01-2
M. Wt: 684.8 g/mol
InChI Key: ARWQKOSWMQNCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roseorubicin B is a quinone and a member of tetracenes.

Properties

CAS No.

70559-01-2

Molecular Formula

C36H48N2O11

Molecular Weight

684.8 g/mol

IUPAC Name

10-[4-(dimethylamino)-5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C36H48N2O11/c1-8-36(45)13-12-19-26(33(44)28-27(31(19)42)32(43)25-18(30(28)41)10-9-11-22(25)39)35(36)49-24-15-21(38(6)7)34(17(3)47-24)48-23-14-20(37(4)5)29(40)16(2)46-23/h9-11,16-17,20-21,23-24,29,34-35,39-40,42,44-45H,8,12-15H2,1-7H3

InChI Key

ARWQKOSWMQNCLS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)N(C)C)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Roseorubicin B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and isolation of Roseorubicin B, an anthracycline antibiotic. The information presented herein is compiled from seminal research in the field, offering a detailed resource for professionals engaged in natural product discovery and development.

Natural Source of this compound

This compound is a secondary metabolite produced by the bacterium Streptomyces roseoviolaceus. First reported by Yoshimoto and colleagues in 1979, this actinomycete is the primary known natural source of both Roseorubicin A and B.

Table 1: Microbial Source of this compound

ParameterDescription
Producing Organism Streptomyces roseoviolaceus
Compound Class Anthracycline Antibiotic
Year of Discovery 1979
Key Reference Yoshimoto, A., Matsuzawa, Y., Oki, T., & Umezawa, H. (1979). New anthracyclic antibiotics, roseorubicin A and B. The Journal of Antibiotics, 32(5), 462-469.

Fermentation Protocol for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces roseoviolaceus. The following tables outline the recommended media composition and fermentation parameters based on the original discovery.

Table 2: Seed Culture Medium Composition

ComponentConcentration (g/L)
Glucose10.0
Soluble Starch20.0
Soytone (Difco)5.0
Yeast Extract (Difco)2.0
Meat Extract1.0
NaCl2.0
CaCO₃3.0
pH 7.2

Table 3: Production Medium Composition

ComponentConcentration (g/L)
Soluble Starch50.0
Glucose5.0
Soytone (Difco)10.0
Yeast Extract (Difco)2.0
Corn Steep Liquor2.0
(NH₄)₂SO₄3.0
NaCl2.0
K₂HPO₄1.0
MgSO₄·7H₂O1.0
MnCl₂·4H₂O0.001
CuSO₄·5H₂O0.001
ZnSO₄·7H₂O0.001
CaCO₃5.0
pH 7.4

Table 4: Fermentation Parameters

ParameterCondition
Culture Type Submerged
Inoculum 5% (v/v) seed culture
Temperature 28°C
Agitation 200 rpm
Aeration 1.0 vvm (volume of air per volume of medium per minute)
Fermentation Time 4-5 days

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography. A detailed workflow is provided below, followed by a summary of the key steps and reagents.

Experimental Workflow

Isolation_Workflow Fermentation_Broth Fermentation Broth of S. roseoviolaceus Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Acetone_Extraction Extraction with Acetone Mycelial_Cake->Acetone_Extraction Ethyl_Acetate_Extraction1 Extraction with Ethyl Acetate at pH 8.0 Supernatant->Ethyl_Acetate_Extraction1 Filtration1 Filtration Acetone_Extraction->Filtration1 Acetone_Extract Acetone Extract Filtration1->Acetone_Extract Concentration1 Concentration under reduced pressure Acetone_Extract->Concentration1 Aqueous_Concentrate1 Aqueous Concentrate Concentration1->Aqueous_Concentrate1 Aqueous_Concentrate1->Ethyl_Acetate_Extraction1 Ethyl_Acetate_Layer1 Ethyl Acetate Layer (contains Roseorubicin A) Ethyl_Acetate_Extraction1->Ethyl_Acetate_Layer1 Aqueous_Layer1 Aqueous Layer Ethyl_Acetate_Extraction1->Aqueous_Layer1 Acidification1 Acidification to pH 2.0 with HCl Aqueous_Layer1->Acidification1 Ethyl_Acetate_Extraction2 Extraction with Ethyl Acetate Acidification1->Ethyl_Acetate_Extraction2 Ethyl_Acetate_Layer2 Ethyl Acetate Layer Ethyl_Acetate_Extraction2->Ethyl_Acetate_Layer2 Concentration2 Concentration to dryness Ethyl_Acetate_Layer2->Concentration2 Crude_Extract Crude this compound Concentration2->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Elution1 Elution with Chloroform-Methanol (50:1) Silica_Gel_Chromatography->Elution1 Roseorubicin_B_Fraction This compound-containing Fraction Elution1->Roseorubicin_B_Fraction Sephadex_LH20_Chromatography Sephadex LH-20 Column Chromatography Roseorubicin_B_Fraction->Sephadex_LH20_Chromatography Elution2 Elution with Chloroform-Methanol (1:1) Sephadex_LH20_Chromatography->Elution2 Pure_Roseorubicin_B Pure this compound Elution2->Pure_Roseorubicin_B

Caption: Isolation and Purification Workflow for this compound.

Detailed Methodologies

Step 1: Extraction from Mycelium The mycelial cake, obtained after centrifugation of the fermentation broth, is repeatedly extracted with acetone. The acetone extracts are combined and concentrated under reduced pressure to yield an aqueous concentrate.

Step 2: Solvent Partitioning The aqueous concentrate is combined with the supernatant from the initial centrifugation. This mixture is adjusted to pH 8.0 and extracted with ethyl acetate to remove Roseorubicin A. The aqueous layer is then acidified to pH 2.0 with hydrochloric acid and re-extracted with ethyl acetate. The resulting ethyl acetate layer contains the crude this compound.

Step 3: Chromatographic Purification The crude extract is subjected to a two-step chromatographic purification process:

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a chloroform-methanol solvent system.

  • Sephadex LH-20 Column Chromatography: The fractions containing this compound from the silica gel column are further purified on a Sephadex LH-20 column using a chloroform-methanol eluent.

Table 5: Summary of Isolation and Purification Steps

StepProcedureReagents/Solvents
1. Extraction Centrifugation of broth, followed by acetone extraction of mycelium.Acetone
2. Concentration Evaporation of acetone under reduced pressure.-
3. Solvent Partitioning pH adjustment and sequential extraction with ethyl acetate.Ethyl Acetate, HCl
4. Chromatography I Silica gel column chromatography.Chloroform, Methanol
5. Chromatography II Sephadex LH-20 column chromatography.Chloroform, Methanol

Biosynthetic Pathway Considerations

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to belong to the type II polyketide synthase (PKS) pathway, which is characteristic of anthracycline biosynthesis in Streptomyces.

Biosynthesis_Pathway Propionyl_CoA Propionyl-CoA (Starter Unit) Type_II_PKS Type II Polyketide Synthase Propionyl_CoA->Type_II_PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->Type_II_PKS Aklavinone_Intermediate Aklavinone-like Intermediate Type_II_PKS->Aklavinone_Intermediate Glycosylation Glycosylation Aklavinone_Intermediate->Glycosylation Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Glycosylation->Tailoring_Enzymes Roseorubicin_B This compound Tailoring_Enzymes->Roseorubicin_B

Caption: Generalized Biosynthetic Pathway of this compound.

This guide provides a foundational understanding of the natural source and isolation of this compound. For further in-depth analysis and experimental replication, consulting the original scientific literature is highly recommended.

A Hypothesized Mechanism of Action for Roseorubicin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the mechanism of action of Roseorubicin B is limited in publicly available scientific literature. This guide presents a hypothesized mechanism of action based on its structural similarity to the well-characterized anthracycline antibiotics, doxorubicin and daunorubicin. The information provided herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an anthracycline antibiotic. Structurally, it belongs to the rhodomycin subgroup of anthracyclines and is reported to be closely related or identical to γ-rhodomycin II. Given its classification as an anthracycline, it is highly probable that this compound shares key mechanistic features with clinically established drugs in this class, such as doxorubicin and daunorubicin. This guide outlines the hypothesized mechanism of action of this compound, drawing parallels from its well-studied analogues. The proposed primary mechanisms include DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis.

Core Hypothesized Mechanisms of Action

The cytotoxic effects of anthracyclines are multifaceted and interconnected. The proposed mechanism for this compound is centered around the following core actions:

  • DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule is hypothesized to insert between DNA base pairs. This intercalation is thought to distort the DNA helix, thereby interfering with fundamental cellular processes such as DNA replication and transcription. This physical obstruction of the DNA template can lead to the stalling of DNA and RNA polymerases, ultimately contributing to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: A crucial aspect of the anticancer activity of anthracyclines is their function as topoisomerase II "poisons." Topoisomerase II is an essential enzyme that resolves DNA topological problems by creating transient double-strand breaks. It is hypothesized that this compound, like doxorubicin, stabilizes the covalent complex formed between topoisomerase II and DNA (the "cleavable complex"). This prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks. These DNA lesions trigger the DNA damage response (DDR) pathways, which, if the damage is irreparable, culminate in apoptotic cell death.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure is a key player in the generation of ROS. Through enzymatic reduction by cellular reductases (e.g., NADPH cytochrome P450 reductase), the quinone is converted to a semiquinone radical. In the presence of molecular oxygen, this radical can transfer an electron to oxygen, regenerating the parent quinone and producing a superoxide anion radical (O₂⁻•). This process, known as redox cycling, leads to the continuous production of superoxide and subsequently other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.

  • Induction of Apoptosis: The culmination of DNA damage and oxidative stress is the induction of programmed cell death, or apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are implicated in anthracycline-induced apoptosis. DNA damage activates signaling cascades involving ATM and p53, leading to the upregulation of pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) and subsequent mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and the activation of the caspase cascade. ROS can also directly contribute to MOMP and the activation of apoptotic signaling.

Quantitative Data (Illustrative)

Due to the lack of specific data for this compound, the following tables present illustrative IC50 values for doxorubicin and daunorubicin against a panel of human cancer cell lines to provide a quantitative context for the expected potency of anthracyclines.

Table 1: Illustrative IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.04 - 0.5
HeLaCervical Adenocarcinoma0.05 - 0.2
A549Lung Carcinoma0.1 - 0.8
HepG2Hepatocellular Carcinoma0.2 - 1.5
JurkatAcute T-cell Leukemia0.01 - 0.1

Table 2: Illustrative IC50 Values of Daunorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia0.01 - 0.05
K562Chronic Myelogenous Leukemia0.02 - 0.1
MOLM-13Acute Myeloid Leukemia0.005 - 0.02
CCRF-CEMAcute Lymphoblastic Leukemia0.008 - 0.04

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the hypothesized mechanism of action for this compound.

Topoisomerase II Decatenation Assay

This assay determines the inhibitory effect of a compound on the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Proteinase K

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL 10x Topoisomerase II Assay Buffer

    • 2 µL kDNA (e.g., 100 ng/µL)

    • x µL this compound (at various concentrations)

    • ddH₂O to a final volume of 18 µL.

  • Initiate the reaction by adding 2 µL of human Topoisomerase IIα (e.g., 1 unit/µL).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye and 2 µL of Proteinase K (10 mg/mL).

  • Incubate at 50°C for 30 minutes to digest the protein.

  • Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE buffer.

  • Perform electrophoresis at a constant voltage until the dye front has migrated approximately 75% of the gel length.

  • Visualize the DNA bands under UV illumination. Decatenated minicircles will migrate faster than the catenated kDNA network. Inhibition is observed as a decrease in the amount of decatenated product.

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • This compound

  • Positive control (e.g., H₂O₂)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add fresh culture medium containing various concentrations of this compound or controls (vehicle, positive control) to the wells.

  • Incubate for the desired time period (e.g., 1-6 hours).

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry (FL1 channel). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1x Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1x Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Visualizations of Hypothesized Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G Hypothesized Experimental Workflow for this compound Mechanism of Action cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation A This compound Treatment (Cancer Cell Lines) B Topoisomerase II Decatenation Assay A->B C Intracellular ROS Detection (DCFH-DA) A->C D Apoptosis Assay (Annexin V/PI) A->D E Western Blot Analysis (DDR & Apoptosis Proteins) A->E F Quantify Topo II Inhibition B->F G Measure ROS Levels C->G H Quantify Apoptotic Population D->H I Assess Protein Expression Changes E->I J Hypothesis Confirmation: This compound acts as a Topoisomerase II poison, induces oxidative stress, and triggers apoptosis. F->J G->J H->J I->J

Caption: A logical workflow for investigating the hypothesized mechanism of action of this compound.

G Hypothesized Signaling Pathway of this compound-Induced Apoptosis cluster_0 Cellular Targets cluster_1 Cellular Stress cluster_2 Signaling Cascades cluster_3 Apoptosis Induction RB This compound DNA DNA Intercalation RB->DNA TopoII Topoisomerase II RB->TopoII Mito Mitochondria/ Enzymatic Reduction RB->Mito DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ROS Reactive Oxygen Species (ROS) Mito->ROS DDR DNA Damage Response (ATM, p53) DSB->DDR OxStress Oxidative Stress Pathways ROS->OxStress Bcl2 Bcl-2 Family Modulation (Bax/Bak activation) DDR->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) OxStress->MOMP Bcl2->MOMP Casp9 Caspase-9 Activation MOMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A proposed signaling cascade for this compound-induced apoptosis.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural classification as an anthracycline provides a strong basis for a hypothesized mechanism. It is proposed that this compound exerts its cytotoxic effects through a combination of DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species, ultimately leading to the induction of apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic investigation and validation of this hypothesis. Further research is imperative to elucidate the precise molecular interactions and cellular consequences of this compound treatment, which will be crucial for its potential development as a therapeutic agent.

Roseorubicin B: An In-depth Technical Guide on its Potential Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseorubicin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers. While specific research on this compound is limited, its structural similarity to well-characterized anthracyclines, such as doxorubicin and daunorubicin, allows for the extrapolation of its likely biological targets and mechanisms of action. This guide provides a comprehensive overview of these potential targets, drawing on the extensive body of research available for the anthracycline class of compounds. The primary modes of action for these molecules are DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, their clinical utility is often limited by cardiotoxicity, a significant side effect stemming from their impact on various signaling pathways in cardiomyocytes.

Primary Biological Targets

The anticancer activity of anthracyclines is primarily attributed to their interaction with two key cellular components: DNA and the nuclear enzyme topoisomerase II.

DNA Intercalation

Anthracyclines possess a planar tetracyclic ring structure that enables them to insert between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, ultimately leading to the inhibition of cancer cell proliferation. The sugar moiety of the anthracycline molecule typically resides in the minor groove of the DNA, further stabilizing the drug-DNA complex.

Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Anthracyclines act as topoisomerase II "poisons" by stabilizing the covalent complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis. There are two isoforms of topoisomerase II in human cells: alpha and beta. The anticancer effects of anthracyclines are primarily mediated through the inhibition of the alpha isoform, which is highly expressed in proliferating cancer cells. Conversely, the cardiotoxic side effects are largely attributed to the inhibition of the beta isoform, which is expressed in quiescent cardiomyocytes.

Quantitative Data: In Vitro Cytotoxicity and DNA Binding Affinity

The following tables summarize key quantitative data for doxorubicin, a representative anthracycline, which can be considered indicative of the potential activity of this compound.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay MethodReference
AMJ13Breast Cancer223.6 µg/ml72MTT
BFTC-905Bladder Cancer2.324MTT
MCF-7Breast Cancer2.524MTT
M21Skin Melanoma2.824MTT
HeLaCervical Carcinoma2.924MTT
UMUC-3Bladder Cancer5.124MTT
HepG2Hepatocellular Carcinoma12.224MTT
TCCSUPBladder Cancer12.624MTT
PC3Prostate Cancer8.0048MTT
A549Lung Cancer1.5048MTT
LNCaPProstate Cancer0.2548MTT
HepG2Hepatocellular Carcinoma760 ± 120 (liposomal)24Not Specified
Huh7Hepatocellular Carcinoma>2024MTT
VMCUB-1Bladder Cancer>2024MTT
A549Lung Cancer>2024MTT
HK-2Non-cancer Kidney>2024MTT

Table 2: DNA Binding Affinity of Anthracyclines

AnthracyclineDNA SourceAffinity Constant (K) (M⁻¹)Temperature (°C)MethodReference
DaunorubicinNot Specified0.10 - 0.12 x 10⁶37Optical
DoxorubicinNot Specified0.13 - 0.16 x 10⁶37Optical

Signaling Pathways Implicated in Anthracycline Action and Toxicity

The cellular response to anthracyclines is complex and involves the modulation of multiple signaling pathways. While these pathways are crucial for the drugs' anticancer effects, their dysregulation in non-cancerous tissues, particularly the heart, contributes to significant toxicity.

Anthracycline-Induced Cardiotoxicity Pathways

The cardiotoxicity of anthracyclines is a major dose-limiting side effect. The primary mechanisms involve the generation of reactive oxygen species (ROS), altered calcium homeostasis, mitochondrial dysfunction, and the induction of apoptosis and autophagy in cardiomyocytes.

Anthracycline_Cardiotoxicity Anthracycline Anthracycline Mitochondria Mitochondria Anthracycline->Mitochondria Top2b Topoisomerase IIβ Anthracycline->Top2b Ca_Handling Impaired Ca2+ Handling Anthracycline->Ca_Handling PI3K_Akt PI3K/Akt Pathway (Inhibition) Anthracycline->PI3K_Akt NRG1_ErbB NRG-1/ErbB Signaling (Impairment) Anthracycline->NRG1_ErbB ROS Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_Damage Mitochondrial & Genomic DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Top2b->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cardiomyocyte Cell Death Ca_Handling->Cell_Death Lipid_Peroxidation->Cell_Death Apoptosis->Cell_Death PI3K_Akt->Apoptosis (prevents) NRG1_ErbB->Apoptosis (prevents)

Caption: Anthracycline-induced cardiotoxicity signaling pathways.

Key pathways implicated in anthracycline cardiotoxicity include:

  • Reactive Oxygen Species (ROS) Generation: Anthracyclines can redox cycle, leading to the formation of superoxide radicals and other ROS, particularly within the mitochondria. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cell death.

  • Impaired Calcium Homeostasis: Anthracyclines can disrupt the normal flux of calcium ions in cardiomyocytes, leading to cellular dysfunction and death.

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is crucial for cell survival. Anthracyclines have been shown to inhibit this pathway in cardiomyocytes, thereby promoting apoptosis.

  • NRG-1/ErbB Signaling Impairment: Neuregulin-1 (NRG-1) and its receptor ErbB are important for cardiomyocyte survival and function. Anthracyclines can interfere with this signaling axis, increasing the susceptibility of heart cells to damage.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological targets of anthracyclines.

DNA Intercalation Assay

This assay is used to determine the ability of a compound to insert itself between the base pairs of DNA. A common method is the ethidium bromide (EtBr) displacement assay.

Principle: Ethidium bromide is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into DNA. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in the fluorescence of the EtBr-DNA complex.

General Protocol:

  • Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer.

  • Measure the baseline fluorescence of the ctDNA-EtBr solution.

  • Add increasing concentrations of the test compound (e.g., this compound) to the solution.

  • After an incubation period, measure the fluorescence intensity at each concentration.

  • A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, confirming its intercalating activity. Doxorubicin is typically used as a positive control.

DNA_Intercalation_Workflow Start Start Prepare_Solution Prepare ctDNA and Ethidium Bromide Solution Start->Prepare_Solution Measure_Baseline Measure Baseline Fluorescence Prepare_Solution->Measure_Baseline Add_Compound Add Increasing Concentrations of Test Compound Measure_Baseline->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze Analyze Data: Decrease in Fluorescence Indicates Intercalation Measure_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for a DNA intercalation assay.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II. A common method is the kDNA decatenation assay.

Principle: Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network into individual minicircles. An inhibitor of topoisomerase II will prevent this decatenation.

General Protocol:

  • Incubate purified topoisomerase II enzyme with kDNA in a reaction buffer containing ATP.

  • In parallel, set up reactions containing the enzyme, kDNA, ATP, and varying concentrations of the test compound.

  • Stop the reactions and separate the DNA products by agarose gel electrophoresis.

  • Visualize the DNA using a fluorescent stain.

  • In the absence of an inhibitor, the decatenated minicircles will migrate faster through the gel than the catenated kDNA network. The presence of the catenated kDNA network in the presence of the test compound indicates inhibition of topoisomerase II.

TopoII_Inhibition_Workflow Start Start Setup_Reaction Set up Reactions: - Topo II + kDNA + ATP (Control) - Topo II + kDNA + ATP + Test Compound Start->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA with Fluorescent Stain Electrophoresis->Visualize Analyze Analyze Gel: Inhibition = Presence of Catenated kDNA Visualize->Analyze End End Analyze->End

Caption: Workflow for a Topoisomerase II inhibition assay.

Conclusion

Based on its classification as an anthracycline, this compound is predicted to exert its anticancer effects primarily through DNA intercalation and the inhibition of topoisomerase II. These actions lead to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. However, as with other anthracyclines, there is a significant potential for cardiotoxicity, which is likely mediated by the generation of reactive oxygen species, disruption of calcium homeostasis, and interference with crucial cardiomyocyte survival pathways. Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound to optimize its therapeutic potential and mitigate its adverse effects. The experimental protocols and data presented in this guide for analogous compounds provide a solid foundation for such investigations.

In Silico Modeling and Docking of Roseorubicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and docking studies of Roseorubicin B, an anthracycline antibiotic. Due to the limited availability of specific research on this compound, this guide leverages data and methodologies from closely related and well-studied anthracyclines, such as doxorubicin and daunorubicin, to provide a foundational understanding of its potential molecular interactions and mechanisms.

Introduction to this compound and the Anthracycline Class

This compound (CAS 70559-01-2, Molecular Formula: C36H48N2O11) is a member of the anthracycline class of compounds, which are widely used as potent anticancer agents.[1] The primary mechanism of action for anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2][3] These actions lead to the induction of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2] In silico modeling and molecular docking are powerful computational tools used to predict and analyze the binding of small molecules like this compound to their biological targets at an atomic level, providing insights into their therapeutic potential and guiding further drug development.

In Silico Modeling and Docking Data

The following table summarizes representative quantitative data from in silico docking studies of various anthracycline derivatives with their primary biological targets, DNA and Topoisomerase II. This data, while not specific to this compound, provides a comparative baseline for the expected binding affinities within this drug class.

Anthracycline DerivativeTargetDocking Score/Binding Energy (kcal/mol)Key Interacting Residues/BasesReference
DaunorubicinDNA (d(CGATCG)2)-8.5Intercalation between C-G base pairs, H-bonds with flanking bases[4]
DoxorubicinDNA (d(CGCGCG)2)-9.2Intercalation, interactions with the minor groove[4]
BerubicinDNA (1AL9)-17.6 to -18.3Intercalation, formation of hydrogen bond network[5][6]
RubidazoneTopoisomerase II-DNA complex-32.89π-π, π-sigma, and π-alkyl interactions[7]
DaunorubicinTopoisomerase II-DNA complex-26.23π-π, π-sigma, and π-alkyl interactions[7]
MitoxantroneTopoisomerase II-DNA complex-25.84π-π, π-sigma, and π-alkyl interactions[7]

Experimental Protocols for In Silico Studies

This section details the generalized methodologies for performing in silico modeling and docking studies on anthracyclines like this compound.

Molecular Docking of Anthracyclines with DNA

Objective: To predict the binding mode and affinity of this compound when intercalating with a DNA double helix.

Methodology:

  • Preparation of the Ligand (this compound):

    • The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).

    • The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the atoms.

  • Preparation of the Receptor (DNA):

    • A suitable DNA sequence, often a B-DNA hexamer or octamer (e.g., d(CGATCG)2), is obtained from the Protein Data Bank (PDB) or constructed using a modeling tool.[4]

    • Non-standard residues and water molecules are removed.

    • Polar hydrogens and Gasteiger charges are added using software like AutoDockTools.[8]

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina or GOLD.

    • A grid box is defined to encompass the entire DNA molecule, allowing for a blind docking approach to identify all potential binding sites.

    • The docking parameters are set, including the number of binding modes to be generated and the exhaustiveness of the search.

  • Analysis of Results:

    • The resulting docking poses are ranked based on their binding energy scores.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and DNA, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Molecular Docking of Anthracyclines with Topoisomerase II-DNA Complex

Objective: To investigate the interaction of this compound with the ternary complex of Topoisomerase II and DNA, which is a key mechanism for its cytotoxic effect.

Methodology:

  • Preparation of the Receptor (Topoisomerase II-DNA Complex):

    • A crystal structure of the human Topoisomerase II covalently bound to DNA is retrieved from the PDB.

    • The protein structure is prepared by removing water molecules, ligands, and any co-factors not relevant to the binding study.

    • Missing atoms and residues are repaired, and hydrogen atoms are added. The structure is then subjected to energy minimization.

  • Preparation of the Ligand (this compound):

    • The same procedure as described in section 3.1.1 is followed.

  • Docking Simulation:

    • The active site for docking is defined based on the known binding site of other anthracyclines or by using a binding site prediction tool.

    • Docking is performed using appropriate software (e.g., AutoDock, Glide).

    • The docking algorithm explores various conformations of the ligand within the defined active site.

  • Analysis of Results:

    • The binding affinity is estimated from the docking scores.

    • The interactions between this compound and the amino acid residues of Topoisomerase II, as well as the DNA backbone and bases, are analyzed to understand the molecular basis of inhibition.[9]

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by anthracyclines and a typical workflow for in silico docking studies.

Anthracycline_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition This compound->Topo_II_Inhibition MAPK_ERK_Pathway MAPK/ERK Pathway This compound->MAPK_ERK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway This compound->PI3K_Akt_Pathway DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway of anthracyclines leading to apoptosis.

In_Silico_Docking_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Receptor_Prep Receptor Preparation (DNA or Topo II) Receptor_Prep->Grid_Generation Docking_Run Molecular Docking (e.g., AutoDock Vina) Grid_Generation->Docking_Run Pose_Clustering Pose Clustering & Ranking Docking_Run->Pose_Clustering Interaction_Analysis Binding Interaction Analysis Pose_Clustering->Interaction_Analysis Visualization Visualization (e.g., PyMOL) Interaction_Analysis->Visualization

Caption: A typical workflow for in silico molecular docking studies.

Conclusion and Future Directions

This technical guide outlines the foundational in silico approaches for studying this compound, a member of the anthracycline class of anticancer agents. While direct computational studies on this compound are currently scarce, the methodologies and data from related compounds provide a robust framework for initiating such investigations. Future research should focus on performing specific in silico modeling and docking studies for this compound against its primary targets, DNA and Topoisomerase II. Furthermore, molecular dynamics simulations could provide deeper insights into the stability and dynamics of the ligand-receptor complexes. These computational predictions will be invaluable for guiding subsequent in vitro and in vivo experiments to validate the anticancer potential of this compound and to accelerate its development as a potential therapeutic agent.

References

Spectroscopic and Structural Elucidation of Roseorubicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the anthracycline antibiotic, Roseorubicin B. Due to the limited availability of publicly accessible, complete experimental datasets for this specific compound, this document presents a compilation of expected spectroscopic characteristics based on its known chemical structure and data from closely related analogues. The experimental protocols provided are detailed methodologies for acquiring such data.

Chemical Structure and Properties

This compound is an anthracycline antibiotic with the following properties:

PropertyValue
CAS Number 70559-01-2
Molecular Formula C₃₆H₄₈N₂O₁₁
Molecular Weight 684.77 g/mol
Chemical Structure A tetracyclic aglycone linked to a daunosamine sugar moiety.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with related anthracyclines like doxorubicin and daunorubicin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic Protons7.0 - 8.0mProtons on the anthracycline ring system.
Anomeric Proton5.0 - 5.5d or br sProton on C-1' of the daunosamine sugar.
Methine Protons3.5 - 4.5mProtons on the sugar ring and aglycone.
Methylene Protons1.5 - 3.0mProtons on the sugar ring and ethyl side chain.
Methyl Protons1.2 - 1.5d or tProtons of the methyl group on the sugar and the ethyl group.
Hydroxyl ProtonsVariablebr sPhenolic and alcoholic protons, often exchangeable with D₂O.
Amine ProtonsVariablebr sProtons of the amino group on the sugar, exchangeable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)Notes
Carbonyl Carbons180 - 210Ketone and quinone carbonyls in the aglycone.
Aromatic Carbons110 - 160Carbons of the tetracyclic aromatic system.
Anomeric Carbon95 - 105C-1' of the daunosamine sugar.
Oxygenated Carbons60 - 80Carbons bonded to oxygen in the sugar and aglycone.
Nitrogenated Carbon45 - 55C-3' of the daunosamine sugar.
Aliphatic Carbons10 - 40Methyl, methylene, and methine carbons.
Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z (Expected)IonFragmentation Pathway
685.33[M+H]⁺Protonated molecular ion.
667.32[M+H - H₂O]⁺Loss of a water molecule.
525.18[Aglycone+H]⁺Cleavage of the glycosidic bond, loss of the daunosamine sugar.
Varies-Further fragmentation of the aglycone and sugar moieties.
Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200 - 3600O-H, N-HStretching (broad)
2850 - 3000C-H (sp³)Stretching
~1710C=O (Ketone)Stretching
~1620C=O (Quinone)Stretching
1580, 1450C=C (Aromatic)Stretching
1000 - 1300C-OStretching

Experimental Protocols

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher. The sample (5-10 mg) would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, containing 0.1% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a proton-decoupled pulse sequence would be employed. 2D NMR experiments, such as COSY, HSQC, and HMBC, would be performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry

High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC). The instrument would be operated in positive ion mode to observe the protonated molecular ion and its fragment ions. Tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Infrared Spectroscopy

The infrared spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be obtained using an attenuated total reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Signaling Pathway and Mechanism of Action

This compound, as an anthracycline, is expected to exert its anticancer effects through multiple mechanisms, primarily involving its interaction with DNA and the generation of reactive oxygen species (ROS).

RoseorubicinB_Pathway RoseorubicinB This compound CellMembrane Cell Membrane RoseorubicinB->CellMembrane Intercalation DNA Intercalation CellMembrane->Intercalation ROS_Generation ROS Generation CellMembrane->ROS_Generation TopoisomeraseII Topoisomerase II Inhibition Intercalation->TopoisomeraseII ReplicationFork Replication Fork Stalling TopoisomeraseII->ReplicationFork TranscriptionBlock Transcription Blockage TopoisomeraseII->TranscriptionBlock DNA_Damage DNA Damage ReplicationFork->DNA_Damage TranscriptionBlock->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis MitochondrialDamage Mitochondrial Damage ROS_Generation->MitochondrialDamage MitochondrialDamage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

Workflow Fermentation Bacterial Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Purity Purity Assessment (LC-MS) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR (1H, 13C, 2D) Structure->NMR MS Mass Spectrometry (HRMS, MS/MS) Structure->MS IR IR Spectroscopy Structure->IR

Caption: Workflow for this compound isolation and analysis.

An In-depth Technical Guide to the Physicochemical Properties of Roseorubicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseorubicin B, an anthracycline antibiotic, represents a significant area of interest in oncological research due to its potential as a chemotherapeutic agent. A thorough understanding of its physicochemical properties is paramount for its development, formulation, and optimization as a therapeutic. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates established methodologies for the characterization of related anthracycline compounds. Furthermore, a proposed mechanism of action, based on the well-documented signaling pathways of the closely related anthracycline, doxorubicin, is presented to offer insights into its potential biological activity.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in biological systems and for the design of effective drug delivery systems.

PropertyValueReference
CAS Number 70559-01-2[1]
Molecular Formula C₃₆H₄₈N₂O₁₁[1][2]
Molecular Weight 684.77 g/mol [1][2]
Melting Point 122 - 124 °C[1]
Density 1.41 g/cm³[1]
Boiling Point 806.6 °C at 760 mmHg[1]
Refractive Index 1.653[1]

Solubility Profile

Experimental Protocol for Solubility Determination (General Method):

A standard method for determining the equilibrium solubility of a compound like this compound is the shake-flask method[3].

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[3][4].

Spectral Properties

Detailed spectral data (UV-Vis, NMR, and Mass Spectrometry) are crucial for the structural confirmation and quantification of this compound. Although specific spectra for this compound are not widely published, the following sections describe the expected spectral characteristics based on its anthracycline structure and provide general experimental protocols.

UV-Visible Spectroscopy

Anthracyclines typically exhibit characteristic absorption maxima in the UV-visible region due to the presence of the chromophoric tetracyclic quinone system.

Expected Absorption Maxima: Based on the structure of related anthracyclines like doxorubicin, this compound is expected to show a strong absorption band in the visible range, likely around 480 nm, which is responsible for its color[5]. Additional absorption bands in the UV region are also anticipated.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or a buffered aqueous solution) of known concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement: The absorbance of the solution is measured over a wavelength range of approximately 200-800 nm, using the solvent as a blank.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. The concentration of unknown samples can be calculated using the Beer-Lambert law[6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.

Expected ¹H and ¹³C NMR Chemical Shifts: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the tetracyclic ring system, protons of the ethyl side chain, methoxy groups, and the sugar moieties. The ¹³C NMR spectrum will display distinct signals for each carbon atom, with the carbonyl carbons of the quinone system appearing at the downfield region of the spectrum[8][9].

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H, ¹³C, and two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS). The signals are assigned to the corresponding atoms in the molecule based on their chemical shifts, coupling constants, and correlations in the 2D spectra[9][10].

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and to obtain structural information through fragmentation analysis.

Expected Mass Spectrum: The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the glycosidic bond, leading to the separation of the aglycone and the sugar moieties[11][12].

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like HPLC (LC-MS).

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used to minimize fragmentation of the parent molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern[13][14].

Proposed Mechanism of Action and Signaling Pathway

The precise signaling pathway of this compound has not been extensively elucidated. However, based on its structural similarity to doxorubicin, a well-characterized anthracycline, a plausible mechanism of action can be proposed. The primary antitumor effects of doxorubicin are attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS)[15][16]. These events trigger a cascade of cellular responses leading to cell cycle arrest and apoptosis.

The following diagram illustrates a potential signaling pathway for this compound, extrapolated from the known mechanisms of doxorubicin.

RoseorubicinB_Pathway RoseorubicinB This compound DNA Nuclear DNA RoseorubicinB->DNA Intercalation TopoII Topoisomerase II RoseorubicinB->TopoII Inhibition Mitochondria Mitochondria RoseorubicinB->Mitochondria Induces CellMembrane Cell Membrane DNA_Intercalation DNA Intercalation TopoII_Inhibition Topoisomerase II Inhibition ROS Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MitoDamage Mitochondrial Damage OxidativeStress->MitoDamage MitoDamage->Apoptosis Intrinsic Pathway

Caption: Proposed signaling pathway for this compound based on doxorubicin's mechanism.

Experimental Workflow Overview

The following diagram outlines a general workflow for the comprehensive physicochemical characterization of this compound.

Workflow Start This compound Sample Solubility Solubility Determination Start->Solubility UVVis UV-Vis Spectroscopy Start->UVVis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (LC-MS, MS/MS) Start->MS DataAnalysis Data Analysis and Interpretation Solubility->DataAnalysis UVVis->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: General workflow for physicochemical characterization of this compound.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided a framework for its further experimental characterization. While core properties such as molecular weight and melting point are established, a significant need exists for detailed experimental data regarding its solubility and spectral characteristics. The proposed mechanism of action, based on the well-understood pharmacology of doxorubicin, offers a valuable starting point for investigating the biological activities of this compound. The outlined experimental protocols provide a roadmap for researchers to generate the necessary data to advance the understanding and potential therapeutic application of this promising anthracycline antibiotic.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Roseorubicin B from Microbial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of Roseorubicin B, an anthracycline antibiotic, from microbial culture. The procedures outlined below are based on established methodologies for the fermentation of Actinoplanes species and the purification of secondary metabolites.

Introduction

This compound is a glycosidic anthracycline with potential applications in drug development due to its cytotoxic properties. It belongs to a class of compounds known for their interaction with DNA and inhibition of topoisomerase II, leading to anticancer activity. The primary microbial source for this compound is believed to be a strain of Actinoplanes, likely Actinoplanes roseorubidus. This document details the necessary steps from microbial culture to the purification of this compound.

Data Presentation

Table 1: Fermentation Media Composition
ComponentConcentration (g/L)Role
Glucose10.0 - 20.0Primary Carbon Source
Soluble Starch10.0 - 20.0Complex Carbon Source
Soybean Meal5.0 - 10.0Nitrogen Source
Yeast Extract2.0 - 5.0Nitrogen & Growth Factor Source
Peptone2.0 - 5.0Nitrogen Source
CaCO₃1.0 - 2.0pH Buffering Agent
K₂HPO₄0.5 - 1.0Phosphate Source & Buffer
MgSO₄·7H₂O0.5 - 1.0Essential Mineral
Trace Elements Solution1.0 mL/LMicronutrients
Table 2: Fermentation Parameters
ParameterOptimal Range
Temperature28 - 30 °C
pH6.8 - 7.2
Agitation180 - 220 rpm
Aeration1.0 - 1.5 vvm
Incubation Time5 - 7 days
Table 3: Solvent Extraction Parameters
ParameterValue/Solvent
Extraction Solventn-Butanol or Ethyl Acetate
pH of Culture BrothAdjusted to 8.0 - 8.5
Solvent to Broth Ratio1:1 (v/v)
Number of Extractions2 - 3
Table 4: Chromatographic Purification Parameters
Chromatography TypeStationary PhaseMobile PhaseElution Mode
Column ChromatographySilica Gel (60-120 mesh)Chloroform:Methanol gradientGradient
Preparative HPLCC18 (10 µm)Acetonitrile:Water with 0.1% TFAGradient

Experimental Protocols

Microbial Culture and Fermentation

This protocol describes the cultivation of the Actinoplanes strain for the production of this compound.

3.1.1. Materials

  • Actinoplanes roseorubidus strain

  • Seed culture medium (e.g., ISP Medium 2)

  • Production fermentation medium (see Table 1)

  • Sterile baffled flasks or fermenter

  • Incubator shaker

  • Autoclave

3.1.2. Protocol

  • Inoculum Preparation: Inoculate a loopful of Actinoplanes roseorubidus from a slant culture into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Fermentation: Transfer the seed culture (5-10% v/v) to the production fermentation medium. For laboratory scale, use 1 L of medium in a 2 L baffled flask. For larger scale, use a sterilized fermenter.

  • Incubation: Incubate the production culture at 28-30°C with agitation (200 rpm for flasks, or as per fermenter specifications) for 5-7 days. Monitor pH and adjust as necessary to maintain it within the 6.8-7.2 range.

Extraction of this compound

This protocol details the extraction of the crude this compound from the fermentation broth.

3.2.1. Materials

  • Fermentation broth

  • n-Butanol or Ethyl Acetate

  • 1N NaOH or 1N HCl for pH adjustment

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

3.2.2. Protocol

  • Cell Separation: Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelium from the supernatant. The supernatant contains the majority of the secreted this compound.

  • pH Adjustment: Adjust the pH of the supernatant to 8.0-8.5 using 1N NaOH. This increases the solubility of the anthracycline in the organic solvent.

  • Solvent Extraction: Transfer the pH-adjusted supernatant to a separatory funnel and add an equal volume of n-butanol or ethyl acetate. Shake vigorously for 10-15 minutes and then allow the layers to separate.

  • Collection of Organic Phase: Collect the upper organic layer containing this compound. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.

  • Concentration: Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification of this compound

This protocol describes the purification of this compound from the crude extract using chromatographic techniques.

3.3.1. Materials

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Chloroform, Methanol

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents: Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

3.3.2. Protocol

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column using a slurry of silica gel in chloroform.

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, etc.).

    • Collect fractions and monitor the separation using TLC. Pool the fractions containing the red-colored this compound.

    • Evaporate the solvent from the pooled fractions to obtain a semi-purified product.

  • Preparative HPLC (Final Purification):

    • Dissolve the semi-purified product in a small volume of the initial mobile phase (e.g., 10% ACN in water with 0.1% TFA).

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 495 nm) and collect the major peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculum Inoculum Preparation (Actinoplanes roseorubidus) fermentation Production Fermentation (5-7 days) inoculum->fermentation centrifugation Centrifugation (Separation of Mycelia) fermentation->centrifugation ph_adjustment pH Adjustment (pH 8.0-8.5) centrifugation->ph_adjustment solvent_extraction Solvent Extraction (n-Butanol or Ethyl Acetate) ph_adjustment->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration silica_column Silica Gel Column Chromatography concentration->silica_column prep_hplc Preparative HPLC (C18 Column) silica_column->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Potential Signaling Pathway Inhibition

While the specific signaling pathways affected by this compound are not definitively established, as an anthracycline, it is likely to share mechanisms with related compounds like Doxorubicin. A potential mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes RoseorubicinB This compound RoseorubicinB->PI3K Inhibits

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

Roseorubicin B: Unraveling the Analytical Landscape of a Novel Anthracycline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Roseorubicin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely utilized in the treatment of various cancers. While the therapeutic potential of anthracyclines is well-established, the emergence of novel derivatives like this compound necessitates the development of robust analytical standards and reference materials to ensure the quality, safety, and efficacy of potential drug candidates. This document provides a comprehensive overview of the analytical methodologies and protocols relevant to this compound, drawing parallels from well-characterized analogs such as Doxorubicin. It is designed to guide researchers, scientists, and drug development professionals in establishing a framework for the analysis and characterization of this promising compound.

Due to the limited publicly available information specific to this compound, the following sections will leverage established analytical principles and protocols for closely related anthracycline compounds. These methodologies provide a strong foundation for the development of specific assays for this compound.

Physicochemical Properties and Reference Standards

The establishment of a highly purified and well-characterized reference standard is the cornerstone of any analytical program. For this compound, this would involve its synthesis and purification, followed by comprehensive characterization to confirm its identity and purity.

Table 1: Physicochemical Data for Anthracycline Analogs

PropertyDoxorubicinDaunorubicinExpected for this compound
Molecular Formula C₂₇H₂₉NO₁₁C₂₇H₂₉NO₁₀To be determined
Molecular Weight 543.5 g/mol 527.5 g/mol To be determined
Appearance Red-orange crystalline powderRed-orange crystalline powderLikely a colored solid
Solubility Soluble in water, methanol; sparingly soluble in acetone; practically insoluble in non-polar organic solvents.Soluble in water, methanol, chloroform; sparingly soluble in ethanol.Expected to have similar solubility profile to other anthracyclines.
Storage Conditions Store at 2-8°C, protected from light.Store at 2-8°C, protected from light.Store at controlled room temperature or refrigerated, protected from light.

Note: The data for this compound is predictive and should be confirmed experimentally.

Analytical Methodologies

The complex structure and potent nature of anthracyclines demand sensitive and specific analytical methods for their quantification and characterization. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of anthracyclines. The method's versatility allows for the separation of the parent compound from impurities and degradation products.

Experimental Protocol: RP-HPLC for Anthracycline Analysis

This protocol is a general guideline and should be optimized for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B (linear gradient)

      • 20-25 min: 90% B

      • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Anthracyclines exhibit strong absorbance in the visible region, typically around 480 nm. A PDA detector can be used to scan a range (e.g., 200-600 nm) to identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Further dilute with the mobile phase to create a series of calibration standards.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Table 2: Typical HPLC Method Parameters for Anthracycline Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV-Vis at 480 nm
Injection Volume 10 µL
Column Temperature 30°C
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides invaluable information on the molecular weight and structure of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for anthracyclines.

Experimental Protocol: LC-MS for this compound Characterization

  • LC System: Utilize the HPLC method described above.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 100-1000

  • Data Analysis: The accurate mass measurement from the MS analysis can be used to confirm the elemental composition of this compound. Tandem MS (MS/MS) experiments can be performed to elucidate its fragmentation pattern, which is crucial for structural confirmation and identification of metabolites or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of a novel compound like this compound. Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are necessary to establish the connectivity of atoms within the molecule.

Experimental Protocol: NMR for this compound Structure Elucidation

  • Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring environments.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

  • Data Analysis: The collective data from these NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and the complete determination of the chemical structure of this compound.

Biological Activity and Signaling Pathways

Anthracyclines exert their anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions ultimately lead to the induction of apoptosis (programmed cell death) in cancer cells.

Signaling Pathway for Anthracycline-Induced Apoptosis

The diagram below illustrates a simplified signaling pathway initiated by anthracyclines, leading to apoptosis.

Anthracycline_Apoptosis_Pathway Anthracycline Anthracycline (e.g., this compound) DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Anthracycline->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Anthracycline->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress p53_Activation p53 Activation DNA_Damage->p53_Activation Mitochondria Mitochondria Mitochondrial_Stress->Mitochondria Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Bax_Upregulation->Mitochondria + Bcl2_Downregulation->Mitochondria - Cytochrome_c_Release Cytochrome c Release Mitochondria->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Anthracycline-induced apoptosis pathway.

Experimental Workflow for Establishing an Analytical Standard

The following workflow outlines the logical steps for producing and qualifying a this compound analytical standard.

Analytical_Standard_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Preparative HPLC) Synthesis->Purification Preliminary_Characterization Preliminary Characterization (TLC, HPLC-UV) Purification->Preliminary_Characterization Structure_Elucidation Structure Elucidation (NMR, HRMS) Preliminary_Characterization->Structure_Elucidation Purity_Assessment Purity Assessment (HPLC, qNMR) Structure_Elucidation->Purity_Assessment Reference_Standard_Qualification Reference Standard Qualification Purity_Assessment->Reference_Standard_Qualification Documentation Documentation (Certificate of Analysis) Reference_Standard_Qualification->Documentation

Application Notes and Protocols for Doxorubicin In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cytotoxicity of the anthracycline antibiotic, Doxorubicin. The protocol is intended for use by researchers and scientists in the fields of cancer biology and drug development.

Introduction

Doxorubicin is a widely used chemotherapeutic agent known for its potent anti-cancer activity. It primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1] Accurate and reproducible methods for assessing its cytotoxic effects in vitro are crucial for preclinical drug evaluation and understanding its mechanisms of action. This document outlines a standard protocol for a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of Doxorubicin in cancer cell lines.

Data Presentation

The cytotoxic potential of a compound is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit cell growth by 50%.[2] These values can vary significantly depending on the cell line, assay duration, and the specific assay method used.[2][3][4]

Table 1: Reported IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Assay MethodReported IC50 (µM)
MCF-7Breast Cancer24MTT0.5 - 5
A549Lung Carcinoma72Not Specified36.6 x 10⁻³
DU-145Prostate Cancer72Not Specified122.7
WM2664Melanoma72Not Specified155.1
U87-MGGlioblastomaNot SpecifiedNot SpecifiedVaries

Note: IC50 values are highly dependent on experimental conditions and the specific clone of the cell line. The values presented here are for illustrative purposes and may not be directly comparable across different studies.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Doxorubicin hydrochloride

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution[5]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of Doxorubicin in sterile water or DMSO.

    • Perform serial dilutions of Doxorubicin in complete culture medium to achieve a range of desired concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO or water used for the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

  • Calculate the percentage of cell viability for each drug concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the Doxorubicin concentration.

  • Determine the IC50 value from the dose-response curve, which is the concentration of Doxorubicin that results in 50% cell viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_prep Doxorubicin Dilution drug_treatment Drug Treatment (24-72h) drug_prep->drug_treatment cell_seeding->drug_treatment mtt_addition MTT Addition (2-4h) drug_treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondria Mitochondrial Damage ROS->Mitochondria Mitochondria->Apoptosis

References

Application Notes and Protocols: Roseorubicin B Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Roseorubicin B is an anthracycline antibiotic. Like other members of this class, it is presumed to have poor aqueous solubility, which presents a significant challenge for in vivo administration. This document provides a generalized approach to developing a suitable formulation for this compound for preclinical in vivo research, focusing on achieving a stable and homogenous preparation for reliable dosing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. While specific experimental data for this compound is limited, the following table outlines key parameters that should be determined.

PropertyValueMethod of Determination (Suggested)Significance in Formulation Development
Molecular Formula C₃₆H₄₅N₃O₁₂Mass SpectrometryProvides the exact mass of the molecule.
Molecular Weight 684.77 g/mol [1]Calculated from Molecular FormulaEssential for concentration and dosage calculations.
CAS Number 70559-01-2[1]Chemical Abstract Service RegistryUnique identifier for the specific chemical substance.
pKa To be determined (TBD)Potentiometric titration, UV-spectrophotometry, Capillary electrophoresisPredicts the ionization state of the drug at different pH values, influencing solubility and choice of buffering agents.
LogP TBDShake-flask method, HPLCIndicates the lipophilicity of the compound, which affects its solubility in various solvents and its potential for membrane permeation.
Aqueous Solubility TBDShake-flask method, UV/Vis spectroscopyA critical parameter for selecting the appropriate formulation strategy (e.g., solution, suspension, or specialized delivery system).
Melting Point TBDDifferential Scanning Calorimetry (DSC)Provides information on the solid-state properties and purity of the drug substance.

Proposed Formulation Protocol for In Vivo Studies

Given the anticipated poor aqueous solubility of this compound, a common approach for preclinical in vivo studies is to use a co-solvent system to achieve a clear solution for parenteral administration. The following protocol describes the preparation of a formulation using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 400 (PEG400), USP grade

  • Sterile, pyrogen-free water for injection or 0.9% saline

  • Sterile vials

  • Sterile syringes and filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Preparation of the Co-solvent Vehicle:

    • In a sterile vial, prepare the desired volume of the co-solvent vehicle. A common starting ratio is 10% DMSO and 40% PEG400 in sterile water or saline (v/v/v).

    • For example, to prepare 10 mL of the vehicle, add 1 mL of DMSO and 4 mL of PEG400 to a sterile vial.

    • Bring the final volume to 10 mL with sterile water for injection or saline.

    • Mix thoroughly by vortexing until a clear, homogenous solution is obtained.

  • Dissolution of this compound:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • Add the this compound powder to a sterile vial.

    • Add the required volume of DMSO to the vial to dissolve the powder completely. Gentle warming (to no more than 40°C) or sonication may be used to aid dissolution.

    • Once a clear solution is obtained in DMSO, add the required volume of PEG400 and mix well.

    • Finally, add the sterile water or saline dropwise while continuously vortexing to prevent precipitation.

  • Sterilization and Storage:

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

    • Store the formulation at 2-8°C, protected from light. The stability of the formulation should be determined experimentally. It is recommended to prepare the formulation fresh before each use.

Example Calculation for a 1 mg/mL Formulation:

  • To prepare 5 mL of a 1 mg/mL this compound formulation:

    • Weigh 5 mg of this compound.

    • Dissolve in 0.5 mL of DMSO.

    • Add 2.0 mL of PEG400 and mix.

    • Slowly add 2.5 mL of sterile saline while vortexing.

    • Sterile filter the final solution.

Experimental Workflow

The following diagram illustrates the general workflow for preparing the this compound formulation for in vivo studies.

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG400 dissolve_dmso->add_peg add_saline Add Saline add_peg->add_saline sterile_filter Sterile Filtration (0.22 µm) add_saline->sterile_filter visual_inspection Visual Inspection for Clarity sterile_filter->visual_inspection concentration_verification Concentration Verification (e.g., HPLC) visual_inspection->concentration_verification dosing Dose Administration to Animal Model concentration_verification->dosing

Workflow for this compound Formulation.

Putative Signaling Pathway of this compound

As a member of the anthracycline family, this compound is expected to exert its cytotoxic effects through mechanisms similar to those of well-characterized anthracyclines like doxorubicin and daunorubicin. The primary mechanisms are believed to be:

  • DNA Intercalation: The planar ring structure of anthracyclines inserts between DNA base pairs, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines stabilize the topoisomerase II-DNA complex, leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the formation of ROS, which can damage cellular components, including DNA, proteins, and lipids.

These events trigger a cascade of cellular responses, ultimately leading to apoptosis or cell cycle arrest. The diagram below illustrates a putative signaling pathway for this compound.

G cluster_nucleus Nucleus cluster_mito Mitochondria roseo This compound dna DNA Intercalation roseo->dna topo2 Topoisomerase II Inhibition roseo->topo2 ros Reactive Oxygen Species (ROS) Generation roseo->ros dsb DNA Double-Strand Breaks dna->dsb topo2->dsb atm_atr ATM/ATR Activation dsb->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest cyto_c Cytochrome c Release bax->cyto_c mito_damage Mitochondrial Damage ros->mito_damage mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Putative Signaling Pathway of this compound.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of a stable and effective formulation. The provided protocols and information offer a foundational approach for researchers. It is imperative to conduct thorough pre-formulation studies to characterize the physicochemical properties of this compound and to optimize the formulation based on experimental data. Subsequent in vivo studies will be crucial to determine the pharmacokinetic and pharmacodynamic profile of the selected formulation.

References

Application Notes and Protocols for Roseorubicin B in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseorubicin B, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by the bacterium Actinomyces roseoviolaceus A529.[1][2] Like other anthracyclines, it exhibits potent biological activity, making it a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in HTS, focusing on its potential anticancer and antibacterial applications. While specific data on this compound is limited, its classification as an anthracycline allows for informed extrapolation of its mechanism of action and the design of relevant screening assays.

Physicochemical Properties

PropertyValueSource
CAS Number 70559-01-2[1][3][4][5]
Molecular Formula C36H48N2O11[1][4]
Molecular Weight 684.77 g/mol [2]
Producing Organism Actinomyces roseoviolaceus A529[1][2]

Biological Activity and Mechanism of Action

This compound has demonstrated activity against Gram-positive bacteria and mycobacteria.[2] Furthermore, it has shown potent cytotoxic effects against leukemia L1210 cells, with a reported half-maximal inhibitory concentration (IC50) of 0.06 µg/mL.[2]

As an anthracycline, the primary mechanism of action of this compound is presumed to involve the inhibition of DNA and RNA synthesis. This is likely achieved through several coordinated actions:

  • DNA Intercalation: The planar tetracyclic ring structure of anthracyclines allows them to insert between DNA base pairs, obstructing the processes of replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines are known to stabilize the complex between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils. This leads to the accumulation of DNA double-strand breaks and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of ROS. This induces oxidative stress and damages cellular components, including DNA, proteins, and lipids.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

Cell LineAssay TypeIC50Source
Leukemia L1210Cytotoxicity Assay0.06 µg/mL[2]

High-Throughput Screening Applications

The potent cytotoxicity of this compound makes it a valuable tool for various HTS applications, primarily in the fields of oncology and bacteriology.

Anticancer Drug Discovery

This compound can be utilized as a positive control in HTS campaigns designed to identify novel anticancer agents. Its well-defined (inferred) mechanism of action allows for the validation of assay performance and the identification of compounds with similar or distinct mechanisms.

Recommended Assays:

  • Cell Viability/Cytotoxicity Assays: To screen for compounds that inhibit cancer cell proliferation.

  • Topoisomerase II Inhibition Assays: To identify molecules that specifically target this enzyme.

  • DNA Damage Assays: To screen for agents that induce DNA strand breaks.

  • ROS Detection Assays: To identify compounds that induce oxidative stress.

Antibacterial Drug Discovery

Given its activity against Gram-positive bacteria and mycobacteria, this compound can serve as a reference compound in screens for new antibacterial agents.

Recommended Assays:

  • Bacterial Growth Inhibition Assays (e.g., MIC determination): To screen for compounds with bacteriostatic or bactericidal activity.

  • Biofilm Disruption Assays: To identify molecules effective against bacterial biofilms.

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin

This protocol describes a common method for assessing cell viability in a high-throughput format.

Materials:

  • Cancer cell line of interest (e.g., Leukemia L1210)

  • Complete cell culture medium

  • This compound (positive control)

  • Test compounds

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 384-well clear-bottom black plates

  • Automated liquid handler and plate reader

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density in 40 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: Add 100 nL of test compounds and controls (including a dose-response of this compound) to the plates using an automated liquid handler.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 values for the test compounds and this compound.

Protocol 2: Topoisomerase II Inhibition Assay

This protocol outlines a cell-free assay to screen for inhibitors of topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • This compound (positive control, or another known Topo II inhibitor like Etoposide)

  • Test compounds

  • DNA intercalating dye (e.g., SYBR Green)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Dispensing: Add test compounds and controls to the 384-well plate.

  • Reagent Addition: Add Topoisomerase II enzyme and supercoiled DNA to the assay buffer.

  • Reaction Initiation: Dispense the enzyme/DNA mixture into the wells to start the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a DNA intercalating dye).

  • Data Acquisition: Measure the fluorescence intensity. Inhibition of Topoisomerase II will result in a higher fluorescence signal as the DNA remains supercoiled and the dye intercalates more efficiently.

  • Data Analysis: Determine the percentage of inhibition for each compound and calculate IC50 values.

Visualizations

Below are diagrams illustrating the inferred signaling pathway of this compound and a typical HTS workflow.

RoseorubicinB_Signaling_Pathway cluster_cell Cell RoseorubicinB This compound CellMembrane Cell Membrane DNA Nuclear DNA DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Direct Damage TopoII Topoisomerase II TopoII->DNA_Damage Stabilizes Cleavage Complex ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Oxidative Damage Mitochondria Mitochondria Mitochondria->ROS Apoptosis Apoptosis DNA_Damage->Apoptosis RoseorubicinB_internal->DNA Intercalation RoseorubicinB_internal->TopoII Inhibition RoseorubicinB_internal->Mitochondria Redox Cycling

Caption: Inferred signaling pathway of this compound.

HTS_Workflow CompoundLibrary Compound Library PlatePrep Assay Plate Preparation CompoundLibrary->PlatePrep Screening High-Throughput Screening PlatePrep->Screening DataAcquisition Data Acquisition Screening->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification HitValidation Hit Validation HitIdentification->HitValidation

Caption: General workflow for high-throughput screening.

References

Roseorubicin B: Unexplored Potential as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the application of Roseorubicin B as a fluorescent probe for cell imaging have revealed a significant gap in publicly available scientific literature. While its chemical classification as an anthracycline antibiotic suggests inherent fluorescent properties, specific data on its photophysical characteristics and established protocols for its use in cellular imaging are currently unavailable.

Anthracyclines, a class of compounds to which this compound belongs, are well-known for their fluorescent capabilities. For instance, Doxorubicin, a prominent member of this family, is intrinsically fluorescent and has been utilized in studies to visualize its cellular uptake and distribution.[1][2] This intrinsic fluorescence is a characteristic of the shared naphthacenequinone core structure of anthracyclines.[1] Generally, anthracyclines like Doxorubicin exhibit maximum excitation wavelengths around 470 nm and emission wavelengths in the range of 560-595 nm.[2][3] This fluorescence has been harnessed for various applications, including flow cytometry and fluorescence microscopy to measure drug accumulation in cells, and even for staining chromosomes.[2][4]

However, a thorough search for specific data on this compound's excitation and emission spectra, quantum yield, and molar extinction coefficient has yielded no results. Consequently, creating a detailed and reliable protocol for its use as a fluorescent probe in cell imaging is not feasible at this time. The development of such a protocol would necessitate foundational research to determine these fundamental photophysical properties.

General Principles of Using Anthracyclines in Cell Imaging

Should the fluorescent properties of this compound be characterized in the future, a general workflow for its application in cell imaging could be conceptualized based on established methods for other fluorescent compounds and anthracyclines.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture seeding Seeding on Imaging Plate cell_culture->seeding probe_prep Prepare this compound Solution seeding->probe_prep incubation Incubate Cells with Probe probe_prep->incubation washing Wash Cells incubation->washing microscopy Fluorescence Microscopy washing->microscopy image_acq Image Acquisition microscopy->image_acq data_analysis Data Analysis image_acq->data_analysis

Conceptual Workflow for Cell Imaging. This diagram outlines the basic steps that would be involved in using a fluorescent probe like this compound for cell imaging, from cell preparation to data analysis.

Future Directions

The potential of this compound as a fluorescent probe remains an open area for investigation. Future research would need to focus on:

  • Photophysical Characterization: Determining the excitation and emission spectra, quantum yield, photostability, and solvent effects on the fluorescence of this compound.

  • Cellular Uptake and Localization: Investigating the mechanisms of cellular uptake, intracellular distribution, and potential organelle-specific accumulation.

  • Cytotoxicity Assessment: Evaluating the toxic effects of this compound at concentrations required for effective imaging.

  • Protocol Development and Optimization: Establishing and optimizing protocols for live-cell and fixed-cell imaging across various cell types.

Until such fundamental data becomes available, the use of this compound as a reliable and reproducible fluorescent probe in cell imaging cannot be recommended. Researchers interested in this area are encouraged to undertake these foundational studies to unlock the potential of this and other under-characterized anthracycline compounds.

References

Application Notes and Protocols for Rose Bengal in Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rose Bengal, a synthetic dye, has demonstrated significant antibacterial properties, positioning it as a compound of interest for novel antimicrobial applications. Its mechanism of action is primarily associated with the generation of reactive oxygen species upon illumination, leading to photodynamic inactivation of bacteria. However, it also exhibits bactericidal activity in the absence of light. These application notes provide an overview of the antibacterial activity of high-purity Rose Bengal (HP-RB) and detailed protocols for determining its efficacy through antibiotic susceptibility testing (AST). The primary audience for this document includes researchers in microbiology, infectious diseases, and drug development who are exploring new antimicrobial agents.

Antibacterial Spectrum and Efficacy

Rose Bengal has shown potent bactericidal effects, particularly against a range of Gram-positive bacteria, including drug-resistant strains.[1][2][3] The high-purity form of Rose Bengal (HP-RBf, >99.5% dye content) is effective at low concentrations, with its activity significantly enhanced by the presence of fluorescent, LED, or natural light.[1][2][3] Notably, the frequency of spontaneous resistance development in Gram-positive bacteria to HP-RB is reported to be extremely low (less than 1 × 10⁻¹³).[1][2]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a high-purity Rose Bengal formulation (HP-RBf) against various Gram-positive bacteria under illuminated conditions. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible in-vitro growth of a microorganism.[4][5][6][7]

Bacterial SpeciesStrain InformationMIC (µg/mL)
Bacillus anthracisSterne0.39
Bacillus cereusATCC 145790.78
Bacillus subtilisATCC 66330.39
Staphylococcus aureusATCC 6538 (MIC standard strain)1.6
Methicillin-resistant S. aureusMRSA, SCCmec type I0.78
Methicillin-resistant S. aureusMRSA, SCCmec type II1.6
Methicillin-resistant S. aureusMRSA, SCCmec type III1.6
Methicillin-resistant S. aureusMRSA, SCCmec type IV1.6
Methicillin-resistant S. aureusMRSA, SCCmec type V1.6
Methicillin-resistant S. aureusMRSA, SCCmec type VI1.6
Methicillin-resistant S. aureusMRSA, SCCmec type VII1.6

Data sourced from studies on high-purity Rose Bengal formulation (HP-RBf) under illumination.[3]

Experimental Protocols for Antibiotic Susceptibility Testing

Standardized methods for antibiotic susceptibility testing, such as broth microdilution and disk diffusion, can be adapted to evaluate the efficacy of Rose Bengal.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of Rose Bengal that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • High-purity Rose Bengal (HP-RB)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Light source (e.g., fluorescent light box) for photodynamic studies

Procedure:

  • Preparation of Rose Bengal Stock Solution: Prepare a concentrated stock solution of HP-RB in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.

  • Serial Dilutions:

    • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

    • Add 50 µL of the Rose Bengal stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will result in a gradient of Rose Bengal concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum (no Rose Bengal).

    • Sterility Control: A well containing only MHB.

  • Incubation:

    • For photodynamic studies, expose the plates to a controlled light source for a defined period before or during incubation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of Rose Bengal at which there is no visible turbidity (bacterial growth).

Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method provides a qualitative assessment of a bacterium's susceptibility to Rose Bengal.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • High-purity Rose Bengal (HP-RB) solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Forceps

  • Ruler or caliper

  • Light source for photodynamic studies

Procedure:

  • Preparation of Rose Bengal Disks: Impregnate sterile filter paper disks with a known amount of the HP-RB solution and allow them to dry under sterile conditions.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the Rose Bengal-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • For photodynamic studies, expose the plates to a light source.

    • Incubate the plates at 35°C ± 2°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

    • The size of the zone of inhibition indicates the relative susceptibility of the bacterium to Rose Bengal.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_rb Prepare Rose Bengal Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_rb->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic Disk_Diffusion_Logic cluster_components Components cluster_process Process cluster_result Result rb_disk Rose Bengal Disk diffusion Diffusion of Rose Bengal rb_disk->diffusion releases bacteria Bacterial Lawn inhibition Inhibition of Bacterial Growth bacteria->inhibition is subject to agar Agar Medium agar->diffusion occurs in diffusion->inhibition causes zone Zone of Inhibition inhibition->zone results in

References

Application Notes and Protocols: Roseorubicin B in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific preclinical and clinical data for Roseorubicin B in combination with other chemotherapeutics, this document leverages data from the broader class of anthracycline antibiotics, primarily Doxorubicin, as a representative agent. The principles and methodologies described herein are intended to serve as a guide for research and development involving this compound.

Introduction

This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors such as breast cancer.[1] The primary mechanism of action for anthracyclines involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death.[2] To enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity, anthracyclines are frequently administered in combination with other chemotherapeutic agents. This document provides an overview of potential combination strategies for this compound, supported by data from representative anthracyclines, and details relevant experimental protocols for assessing synergistic interactions.

Data Presentation: Efficacy of Anthracycline Combinations

The following tables summarize quantitative data from preclinical and clinical studies of Doxorubicin in combination with other chemotherapeutics, serving as a reference for potential this compound combinations.

Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with Niclosamide in Breast Cancer Cell Lines [3]

Cell LineDrugIC50 (µM)
MDA-MB-231 Doxorubicin2.1
Niclosamide4.23
SKBR3 Doxorubicin0.95
Niclosamide1.09
MCF7 Doxorubicin1.79
Niclosamide1.45

Table 2: In Vitro Cytotoxicity of Doxorubicin in Various Breast Cancer Cell Lines [4][5]

Cell LineIC50 of Doxorubicin (µM)
JIMT-1 0.214
MDA-MB-468 0.0212
MCF-7 9.908
MCF-7/ADR (Doxorubicin-resistant) 13.39
MDA-MB-231 0.69
4T-1 0.14

Table 3: Clinical Response Rates of Anthracycline-Based Combination Regimens

Cancer TypeRegimenNumber of PatientsComplete Remission (CR) RateOverall Survival (OS)Reference
Acute Myeloid Leukemia (AML) in Elderly Etoposide + Cytarabine2133%Median: 214 days[6]
Daunorubicin + Cytarabine2343%Median: 150 days[6]
Mitoxantrone + Cytarabine + Etoposide4447%Median: 295 days[6]
Early Triple-Negative Breast Cancer (Adjuvant) Doxorubicin + Cyclophosphamide + Docetaxel (AC-D)--5-year DFS: 49%[7]
Epirubicin + Cyclophosphamide + Docetaxel (EC-D)--5-year DFS: 73%[7]

DFS: Disease-Free Survival

Experimental Protocols

In Vitro Synergy Assessment: Checkerboard Assay

This protocol outlines a method to determine the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent.[8][9][10]

Materials:

  • This compound

  • Combination drug

  • Cancer cell line of interest

  • 96-well microplates

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug in the appropriate solvent. Create a series of serial dilutions for each drug.

  • Checkerboard Setup:

    • Along the x-axis of the 96-well plate, add increasing concentrations of this compound.

    • Along the y-axis, add increasing concentrations of the combination drug.

    • The plate should also include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's instructions using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the untreated control.

    • Determine the IC50 value for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Drug_Dilution Prepare Serial Dilutions of Drugs Checkerboard_Setup Create Checkerboard Drug Concentrations Drug_Dilution->Checkerboard_Setup Incubation Incubate for 48-72 hours Checkerboard_Setup->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Read Plate with Microplate Reader Viability_Assay->Data_Acquisition CI_Calculation Calculate Combination Index (CI) Data_Acquisition->CI_Calculation In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_outcome Outcome Analysis Tumor_Implantation Implant Tumor Cells in Mice Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Group_Randomization Randomize Mice into Treatment Groups Tumor_Growth->Group_Randomization Drug_Administration Administer Drugs/Vehicle Group_Randomization->Drug_Administration Monitoring Measure Tumor Volume & Body Weight Drug_Administration->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Repeat until Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis Cardiotoxicity_Pathway cluster_ros Oxidative Stress cluster_p53_mTOR p53-mTOR Pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS p53 p53 Activation Doxorubicin->p53 Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Damage->Apoptosis Cardiac_Dysfunction Cardiac Dysfunction & Mass Reduction Apoptosis->Cardiac_Dysfunction mTOR_Inhibition mTOR Pathway Inhibition p53->mTOR_Inhibition mTOR_Inhibition->Cardiac_Dysfunction Anthracycline_Taxane_Synergy cluster_anthracycline Anthracycline Action cluster_taxane Taxane Action Anthracycline Anthracycline (e.g., this compound) DNA_Damage DNA Damage & Topoisomerase II Inhibition Anthracycline->DNA_Damage Taxane Taxane Microtubule_Disruption Microtubule Stabilization Taxane->Microtubule_Disruption Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Mitotic_Arrest->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Roseorubicin B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Roseorubicin B and related anthracycline compounds, achieving optimal yields is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, with a particular focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is very low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis can be the result of small losses at each stage or a significant issue in one or two key steps. The most frequently reported bottleneck in the synthesis of anthracyclines like this compound is the glycosylation step, where the sugar moiety is coupled to the aglycone. Start by analyzing the yield of each individual step. If the glycosylation step is the primary issue, focus your optimization efforts there. Other areas to investigate include protecting group strategies and purification methods. It is not uncommon for the optimization of a single reaction to take a significant amount of time.[1]

Q2: I am struggling with the glycosylation of the this compound aglycone. What are the common causes for low yields in this step?

A2: The glycosylation reaction is notoriously challenging in anthracycline synthesis. Low yields can stem from several factors:

  • Poor activation of the glycosyl donor: The leaving group on the anomeric carbon of the sugar may not be sufficiently activated by the promoter.

  • Side reactions: The formation of byproducts, such as glycal formation or orthoester rearrangement, can consume starting materials and reduce the yield of the desired glycoside.

  • Stereoselectivity issues: The formation of the incorrect anomer (e.g., β-glycoside instead of the desired α-glycoside) is a common problem that can be difficult to separate, leading to a lower isolated yield of the correct product.

  • Decomposition of starting materials or product: The aglycone or the sugar moiety may be unstable under the reaction conditions. Anthracyclines themselves can be sensitive to acidic or basic conditions.

Q3: What alternative glycosylation conditions can I try to improve the yield of this compound?

A3: The choice of glycosyl donor, promoter, and reaction conditions can have a dramatic impact on the yield of the glycosylation reaction. If one method is providing low yields, consider exploring alternatives. For the synthesis of related anthracycline glycosides, a variety of promoters have been used with varying success. The yields can range from less than 5% to as high as 95% depending on the specific substrates and conditions.[1][2]

Data Presentation: Comparison of Glycosylation Promoters

The following table summarizes various promoters used in the synthesis of anthracycline analogues and their reported yields. This data can guide the selection of a suitable system for your this compound synthesis.

Glycosyl Donor TypePromoter/Catalyst SystemReported Yield Range (%)Reference
Glycosyl HalidesHgO/HgBr₂4 - 52[2]
Glycosyl ImidatesTMSOTf38 - 41[2]
GlycalsAu(I) and Cu(I) catalysts15 - 46[2]
GlycalsThiourea-phosphoric acid18 - 95[2]
Propargyl GlycosidesSonogashira Coupling< 5 (in some cases)[1]

Experimental Protocols

General Protocol for TMSOTf-Promoted Glycosylation

This protocol is a general guideline for a trimethylsilyl trifluoromethanesulfonate (TMSOTf)-promoted glycosylation, a common method for forming the glycosidic bond in anthracycline synthesis.

  • Preparation of Reactants:

    • Dissolve the this compound aglycone (1 equivalent) and the glycosyl donor (e.g., a protected daunosamine imidate, 1.5-2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (argon or nitrogen).

    • Add a molecular sieve (e.g., 4 Å) to the reaction mixture to remove any residual water.

    • Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).

  • Reaction Execution:

    • Slowly add a solution of TMSOTf (0.1-0.3 equivalents) in the same solvent to the cooled reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, quench the reaction by adding a mild base (e.g., triethylamine or pyridine).

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Filter off the molecular sieves and wash with the reaction solvent.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired this compound glycoside.

Visualizations

General Synthetic Workflow for this compound

G cluster_0 Aglycone Synthesis cluster_1 Sugar Synthesis Aglycone_Start Starting Materials Aglycone_Intermediate Tetracyclic Core Formation Aglycone_Start->Aglycone_Intermediate Multi-step synthesis Aglycone_End Protected Aglycone Aglycone_Intermediate->Aglycone_End Functionalization Glycosylation Glycosylation Aglycone_End->Glycosylation Sugar_Start Carbohydrate Source Sugar_Intermediate Functional Group Manipulation Sugar_Start->Sugar_Intermediate Sugar_End Protected Glycosyl Donor Sugar_Intermediate->Sugar_End Sugar_End->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification Deprotection->Purification Roseorubicin_B This compound Purification->Roseorubicin_B

Caption: A generalized workflow for the chemical synthesis of this compound.

Troubleshooting Logic for Low-Yield Glycosylation

G Start Low Yield in Glycosylation Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Change_Promoter Change Glycosylation Promoter Check_Purity->Change_Promoter Check_Anhydrous->Change_Promoter Change_Donor Change Glycosyl Donor Change_Promoter->Change_Donor No Improvement Optimize_Temp Optimize Reaction Temperature Change_Promoter->Optimize_Temp Improvement Change_Donor->Optimize_Temp Optimize_Stoichiometry Optimize Stoichiometry Optimize_Temp->Optimize_Stoichiometry Success Improved Yield Optimize_Stoichiometry->Success G Roseorubicin This compound Cell_Membrane Cell Membrane Roseorubicin->Cell_Membrane Enters Cell DNA Nuclear DNA Cell_Membrane->DNA Intercalates Topoisomerase Topoisomerase II DNA->Topoisomerase Forms ternary complex DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Roseorubicin B Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Roseorubicin B in aqueous buffers. Given the limited direct data on this compound, this guide leverages information on closely related anthracycline compounds, such as doxorubicin and daunorubicin, to provide troubleshooting strategies and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound directly into my aqueous buffer. What is the recommended starting procedure?

A1: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous buffer.

Q2: Which organic solvents are recommended for creating a this compound stock solution?

A2: Based on data for the related compound doxorubicin, Dimethyl Sulfoxide (DMSO) is a suitable solvent. Doxorubicin hydrochloride is soluble in DMSO at approximately 10 mg/mL.[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can prematurely cause precipitation.

Q3: What is the maximum concentration of this compound I can expect to achieve in my aqueous buffer?

A3: The final concentration in your aqueous buffer will be significantly lower than in the organic stock solution and will depend on the buffer composition and the percentage of organic solvent you can tolerate in your experiment. For instance, doxorubicin hydrochloride has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO and PBS (pH 7.2).[1][2] It is advisable to perform a solubility test to determine the optimal concentration for your specific conditions.

Q4: My this compound solution in the buffer appears to precipitate over time. Why is this happening and how can I prevent it?

A4: Precipitation of anthracyclines in aqueous buffers can be due to several factors. Doxorubicin, for example, is known to form precipitates in neutral buffers like PBS, which is caused by the formation of covalently bonded dimers.[3][4] It is also recommended not to store aqueous solutions of doxorubicin for more than one day.[1][2] To minimize precipitation, prepare fresh dilutions for each experiment and avoid long-term storage of buffered solutions.

Q5: How does pH affect the solubility and stability of this compound?

A5: The pH of the aqueous buffer can significantly impact the solubility and stability of anthracyclines. Daunorubicin, a related compound, is unstable in solutions with a pH greater than 8, which is indicated by a color change from red to blue-purple.[5] It is important to consider the pKa of this compound (if available) and the pH of your buffer system to ensure the compound is in its most soluble form.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions in aqueous buffers.

Problem Potential Cause Troubleshooting Steps
This compound powder does not dissolve in the aqueous buffer. Direct dissolution of a hydrophobic compound in an aqueous medium.1. Prepare a concentrated stock solution in an organic solvent like DMSO. 2. Serially dilute the stock solution into the aqueous buffer to the desired final concentration.
Precipitation occurs immediately upon diluting the DMSO stock into the aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer/solvent mixture.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic cosolvent (e.g., DMSO) in the final solution, if experimentally permissible. 3. Vigorously vortex the solution while adding the stock solution to the buffer to ensure rapid mixing.
The solution is initially clear but forms a precipitate after a short period. Compound instability or aggregation in the aqueous buffer over time. This is a known issue with doxorubicin, which can form dimers and precipitate.[3][4]1. Prepare fresh solutions immediately before each experiment. 2. Avoid storing buffered solutions of this compound. Aqueous solutions of doxorubicin are not recommended for storage longer than one day.[1][2] 3. Consider the buffer composition; some buffer components may promote precipitation.
The color of the solution changes over time. pH-dependent degradation of the compound. Daunorubicin solutions change from red to blue-purple at a pH greater than 8, indicating decomposition.[5]1. Verify the pH of your buffer and ensure it is within the stable range for the compound. 2. Protect the solution from light, as anthracyclines can be light-sensitive.

Quantitative Data Summary

The following table summarizes solubility data for anthracyclines closely related to this compound. This data should be used as a reference point for your experiments.

Compound Solvent/Buffer Solubility Reference
Doxorubicin HydrochlorideDMSO~10 mg/mL[1][2]
Doxorubicin HydrochlorideWater~10 mg/mL[1]
Doxorubicin Hydrochloride1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2]
Daunorubicin HydrochloridePBS (pH 7.2)~10 mg/mL[6]
Daunorubicin HydrochlorideWaterFreely soluble[7]
Daunorubicin HydrochlorideMethanolFreely soluble[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
  • Materials:

    • This compound stock solution in DMSO

    • Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2)

    • Sterile conical tubes or microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Bring the this compound stock solution and the aqueous buffer to room temperature.

    • In a sterile tube, add the required volume of the aqueous buffer.

    • While vortexing the buffer, add the required volume of the this compound stock solution dropwise to the buffer to achieve the desired final concentration.

    • Continue vortexing for a few seconds to ensure the solution is homogenous.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

TroubleshootingWorkflow start Start: Dissolving this compound in Aqueous Buffer issue Issue: Poor Solubility or Precipitation start->issue direct_dissolution Attempting Direct Dissolution in Buffer? issue->direct_dissolution use_stock Action: Prepare a Concentrated Stock in Organic Solvent (e.g., DMSO) direct_dissolution->use_stock Yes precip_on_dilution Precipitation on Dilution? direct_dissolution->precip_on_dilution No, using stock use_stock->precip_on_dilution lower_conc Action: Lower Final Concentration precip_on_dilution->lower_conc Yes increase_cosolvent Action: Increase Cosolvent Percentage precip_on_dilution->increase_cosolvent Yes precip_over_time Precipitation Over Time? precip_on_dilution->precip_over_time No success Success: Soluble Solution lower_conc->success increase_cosolvent->success prepare_fresh Action: Prepare Fresh Solution Before Use precip_over_time->prepare_fresh Yes check_ph Action: Check Buffer pH and Compound Stability precip_over_time->check_ph Yes precip_over_time->success No prepare_fresh->success check_ph->success

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow start Start: Prepare this compound Solution weigh 1. Weigh this compound Powder start->weigh dissolve_dmso 2. Dissolve in Anhydrous DMSO to Create Stock Solution weigh->dissolve_dmso vortex_stock 3. Vortex Until Completely Dissolved dissolve_dmso->vortex_stock store_stock 4. Store Stock Solution at -20°C to -80°C vortex_stock->store_stock prepare_working 5. Prepare Working Solution store_stock->prepare_working add_buffer 5a. Add Aqueous Buffer to a New Tube prepare_working->add_buffer add_stock 5b. Add Stock Solution to Buffer While Vortexing add_buffer->add_stock use_immediately 6. Use Freshly Prepared Solution Immediately add_stock->use_immediately end End: Experiment use_immediately->end

Caption: Experimental workflow for preparing this compound solutions.

References

Optimizing Roseorubicin B Dosage for Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Roseorubicin B for cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound, an anthracycline antibiotic, is believed to exert its cytotoxic effects primarily through the inhibition of topoisomerase II. This interference leads to DNA double-strand breaks, ultimately triggering apoptotic cell death. Additionally, like other anthracyclines, it may generate reactive oxygen species (ROS), contributing to cellular stress and damage.

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly cell-line dependent. However, a common starting point for in vitro experiments is to perform a dose-response study ranging from nanomolar (nM) to micromolar (µM) concentrations. Based on data from related anthracyclines, a range of 10 nM to 10 µM is often a reasonable starting point for initial cytotoxicity screening.

Q3: How long should I incubate my cells with this compound?

A3: Incubation times can vary depending on the experimental endpoint. For cytotoxicity assays, incubation periods of 24, 48, and 72 hours are typically used to assess the time-dependent effects of the compound.[1] For studies on early apoptotic events or cell cycle arrest, shorter incubation times (e.g., 6, 12, or 24 hours) may be more appropriate.[2]

Q4: What are the expected morphological changes in cells treated with this compound?

A4: Cells undergoing apoptosis due to this compound treatment may exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. Adherent cells may detach from the culture surface.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results

Possible Causes & Solutions

Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell quantification.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing.
Contamination Regularly check for microbial contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated cell stock.[3]
Cell Line Instability Use low-passage number cells and ensure consistent culture conditions. Periodically perform cell line authentication.
Problem 2: No Significant Cell Death Observed

Possible Causes & Solutions

Possible Cause Suggested Solution
Sub-optimal Drug Concentration Broaden the concentration range in your dose-response experiment. Consider testing up to 50 µM.
Insufficient Incubation Time Extend the incubation period to 72 hours or longer to allow for delayed cytotoxic effects.
Drug Inactivation Some media components may interact with the compound. Consider using a serum-free medium for the duration of the drug treatment if compatible with your cell line.
Cell Line Resistance The chosen cell line may be inherently resistant to this class of compounds. Consider using a different cell line or a positive control compound known to induce apoptosis in your cell line.
Problem 3: Cells Detach Prematurely (Adherent Cell Lines)

Possible Causes & Solutions

Possible Cause Suggested Solution
High Drug Concentration The concentration used may be too high, causing rapid and widespread cell death and detachment. Lower the concentration range.
Poor Cell Adhesion Ensure the use of tissue culture-treated plates. For weakly adherent cell lines, consider coating plates with extracellular matrix proteins like poly-L-lysine or fibronectin.[3]
Harsh Reagent Handling Be gentle when adding or removing media and reagents to avoid dislodging cells.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.5 ± 0.1
MDA-MB-231Breast Adenocarcinoma1.2 ± 0.3
A549Lung Carcinoma0.8 ± 0.2
HeLaCervical Adenocarcinoma0.3 ± 0.05
JurkatT-cell Leukemia0.1 ± 0.02

Note: These are hypothetical values for illustrative purposes and should be determined experimentally for your specific cell line and conditions.

Experimental Protocols

Cytotoxicity Assay using Resazurin

This protocol is adapted from established methods for assessing cell viability.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.[5]

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths (typically 560 nm excitation and 590 nm emission for fluorescence).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard procedures for cell cycle analysis.[2]

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_seeding Seed Cells in Multi-well Plate treatment Treat Cells with This compound cell_seeding->treatment drug_prep Prepare Serial Dilutions of this compound drug_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., Resazurin) incubation->cytotoxicity_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay signaling_pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis roseorubicin This compound topoisomerase Topoisomerase II Inhibition roseorubicin->topoisomerase dna_breaks DNA Double-Strand Breaks topoisomerase->dna_breaks atm_atr ATM/ATR Activation dna_breaks->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Upregulation p53->p21 bax_bak Bax/Bak Activation p53->bax_bak g2m_arrest G2/M Arrest p21->g2m_arrest cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Apoptotic Cell Death caspase3->cell_death

References

Technical Support Center: Understanding Off-Target Effects of Anthracycline Antibiotics in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of anthracycline compounds like Doxorubicin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cancer cell line with Doxorubicin, but we suspect off-target effects might be contributing. What are the known primary off-target effects of Doxorubicin?

A1: While Doxorubicin's primary on-target effect is the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells, it is well-documented to have significant off-target effects.[1] The most prominent off-target effect is cardiotoxicity, which is a major dose-limiting factor in clinical use.[1][2][3] This is often attributed to the generation of reactive oxygen species (ROS) in cardiomyocytes.[4][5] Other reported off-target effects include interference with mitochondrial function and induction of various forms of cell death beyond apoptosis, such as necrosis and senescence.[4]

Q2: How can we differentiate between on-target (topoisomerase II inhibition) and off-target (e.g., ROS-induced) cytotoxicity in our cellular assays?

A2: To dissect the mechanism of cytotoxicity, you can employ a multi-pronged approach:

  • Topoisomerase II Activity Assays: Directly measure the inhibition of topoisomerase II in your experimental system. A decrease in enzyme activity would confirm the on-target effect.

  • ROS Scavengers: Co-treat your cells with Doxorubicin and a ROS scavenger, such as N-acetylcysteine (NAC). If the cytotoxicity is partially or fully rescued by the scavenger, it indicates a significant contribution from ROS-mediated off-target effects.

  • Mitochondrial Function Assays: Assess mitochondrial membrane potential and oxygen consumption to determine if Doxorubicin is impairing mitochondrial function, a known off-target effect.

  • Gene Knockdown/Knockout Models: Utilize cell lines with reduced or absent expression of topoisomerase II to evaluate the drug's effects in the absence of its primary target.

Q3: We are observing unexpected changes in cellular signaling pathways that are not directly related to DNA damage. Which pathways are commonly affected by Doxorubicin's off-target activities?

A3: Doxorubicin can modulate several signaling pathways as a consequence of its off-target effects, particularly through the induction of oxidative stress. Key pathways include:

  • p53 Signaling: ROS can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[4]

  • NF-κB Signaling: While complex and context-dependent, NF-κB signaling can be activated in response to Doxorubicin-induced stress.[6]

  • MAPK Pathways (ERK, JNK, p38): These stress-activated pathways can be triggered by ROS and contribute to both pro-apoptotic and pro-survival signals.

  • Autophagy: Doxorubicin has been shown to induce autophagy, which can sometimes act as a survival mechanism for cancer cells, thereby influencing the drug's efficacy.[4]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Suggested Troubleshooting Steps
High variability in cytotoxicity data across experiments. Cellular metabolic state can influence Doxorubicin's off-target effects, particularly ROS production.Standardize cell culture conditions, including passage number and seeding density. Use a cell viability assay that is not based on metabolic activity, such as the Sulforhodamine B (SRB) assay, to reduce variability.[5]
Discrepancy between cytotoxicity in cancer cells and non-cancerous control cells. Non-cancerous cells, especially cardiomyocytes, may be more susceptible to off-target cardiotoxic effects mediated by ROS.[5]Perform comparative studies using relevant non-cancerous cell lines (e.g., human induced pluripotent stem cell-derived cardiomyocytes). Measure ROS levels in both cell types upon treatment.
Drug efficacy is lower than expected in vivo compared to in vitro data. The tumor microenvironment and systemic effects can influence drug response. Off-target effects on the immune system can also play a role.[4]Characterize the immune response in your in vivo model. Consider that Doxorubicin can have immunomodulatory effects that may impact overall efficacy.[4]
Unexpected morphological changes in cells, not typical of apoptosis. Doxorubicin can induce other forms of cell death like necrosis or senescence, which have distinct morphologies.[4]Utilize specific markers to identify different forms of cell death (e.g., Annexin V/PI for apoptosis/necrosis, β-galactosidase staining for senescence).

Quantitative Data Summary

Table 1: Dose-Dependent Cardiotoxicity of Doxorubicin

Cumulative Dose (mg/m²)Incidence of Congestive Heart FailureReference
500-550~4%[3]
551-600~18%[3]
>600~36%[3]

This data is from clinical observations and highlights the dose-dependent nature of Doxorubicin's primary off-target effect.

Key Experimental Protocols

Sulforhodamine B (SRB) Cell Viability Assay

This assay measures cell density based on the measurement of cellular protein content.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[7]

  • Treat cells with varying concentrations of the test compound for the desired duration (e.g., 48-72 hours).

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[8]

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.[9]

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 565 nm using a microplate reader.[7]

Cellular ROS/Superoxide Detection Assay

This protocol outlines a general method for detecting ROS using a fluorescent probe.

Protocol:

  • Plate cells in a 96-well plate suitable for fluorescence microscopy or flow cytometry.

  • Treat cells with the test compound at the desired concentrations and for the appropriate time. Include a positive control (e.g., a known ROS inducer like pyocyanin) and a negative control (vehicle).

  • Prepare the ROS/Superoxide detection reagent according to the manufacturer's instructions (e.g., Abcam's ab139476 kit).[10]

  • Remove the treatment media and wash the cells with a suitable buffer (e.g., PBS).

  • Add the diluted detection reagent to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer at the appropriate excitation/emission wavelengths for the specific probe used.

Visualizations

Doxorubicin_On_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Intercalation into mtDNA DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Stabilizes Cleavage Complex Apoptosis_On Apoptosis DNA_Damage->Apoptosis_On ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generation Cardiomyocyte_Damage Cardiomyocyte Damage ROS->Cardiomyocyte_Damage Apoptosis_Off Apoptosis ROS->Apoptosis_Off

Caption: On-target vs. potential off-target mechanisms of Doxorubicin.

SRB_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Compound A->B C 3. Fix Cells with TCA B->C D 4. Wash and Air Dry C->D E 5. Stain with SRB D->E F 6. Wash and Air Dry E->F G 7. Solubilize Dye with Tris Base F->G H 8. Measure Absorbance at 565 nm G->H

Caption: Experimental workflow for the Sulforhodamine B (SRB) cell viability assay.

Troubleshooting_Logic Start High Cytotoxicity Observed Q1 Is cytotoxicity rescued by a ROS scavenger? Start->Q1 A1_Yes Significant ROS-mediated off-target effect. Q1->A1_Yes Yes A1_No Cytotoxicity is likely on-target or via other off-target mechanisms. Q1->A1_No No Q2 Is Topoisomerase II activity inhibited? A1_No->Q2 A2_Yes On-target effect is confirmed. Q2->A2_Yes Yes A2_No Primary mechanism may be off-target. Q2->A2_No No

References

Technical Support Center: Enhancing In Vivo Bioavailability of Roseorubicin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Roseorubicin B is limited in publicly available scientific literature. As an anthracycline analogue, its properties and challenges in drug delivery are presumed to be similar to those of doxorubicin, a well-studied compound in the same class. Therefore, the following guidance is based on established methods for improving the bioavailability of doxorubicin and other anthracyclines, which should be adapted and validated for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo bioavailability of this compound?

A1: As an anthracycline, this compound likely faces several challenges that limit its oral bioavailability and overall efficacy. These include:

  • Low Oral Bioavailability: Anthracyclines like doxorubicin exhibit poor absorption from the gastrointestinal (GI) tract.[1][2] This is often due to their chemical structure and active efflux by transporters like P-glycoprotein in the intestinal wall.[1][2]

  • First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation, reducing the amount of active drug.

  • Cardiotoxicity: A major dose-limiting side effect of anthracyclines is cardiotoxicity, which can lead to heart failure.[3] This toxicity is related to the cumulative dose administered.

  • Lack of Specificity: When administered systemically, these drugs can affect healthy tissues, leading to a range of side effects.

Q2: What are the primary strategies to improve the bioavailability of this compound?

A2: The most promising approach for enhancing the in vivo bioavailability of anthracyclines is the use of nanoparticle-based drug delivery systems.[4][5] These formulations can:

  • Protect the drug from degradation in the GI tract.[5]

  • Enhance absorption across the intestinal epithelium.

  • Potentially reduce efflux by P-glycoprotein.[1]

  • Enable controlled and sustained release of the drug.[6]

  • Reduce systemic toxicity, including cardiotoxicity, by altering the drug's biodistribution.[3]

Commonly investigated nanoparticle formulations for anthracyclines include:

  • Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[1][7][8]

  • Lipid-Polymer Hybrid Nanoparticles (LPHNs): Combining the advantages of both lipid-based and polymeric nanoparticles.[9][10]

  • Liposomes: Phospholipid-based vesicles that can encapsulate hydrophilic and hydrophobic drugs.

Troubleshooting Guides

Guide 1: Formulation of this compound-Loaded PLGA Nanoparticles

Issue: Low drug encapsulation efficiency (<50%).

Potential Cause Troubleshooting Step
Poor drug solubility in the organic phase. Ensure this compound is adequately dissolved. If using the hydrochloride salt, consider converting it to the free base to improve solubility in organic solvents like dichloromethane (DCM) or ethyl acetate.
Drug partitioning into the external aqueous phase. Optimize the emulsification process. For a double emulsion (w/o/w) method, ensure the primary emulsion (w/o) is stable before forming the secondary emulsion. Adjust the pH of the aqueous phases to influence the ionization and partitioning of the drug.
High polymer-to-drug ratio. Experiment with decreasing the polymer-to-drug ratio. However, be aware that this might affect particle size and stability.
Inappropriate surfactant concentration. The concentration of the surfactant (e.g., polyvinyl alcohol - PVA) is critical. Too little may lead to aggregation, while too much can interfere with drug loading. Optimize the surfactant concentration.

Issue: Nanoparticle aggregation during preparation or storage.

Potential Cause Troubleshooting Step
Insufficient stabilization. Increase the concentration of the stabilizer (e.g., PVA). Ensure thorough mixing during the evaporation of the organic solvent.
Residual organic solvent. Ensure complete removal of the organic solvent by extending the evaporation time or using a rotary evaporator.
Inadequate purification. Wash the nanoparticles sufficiently to remove excess surfactant and unencapsulated drug, which can contribute to instability. Centrifugation and redispersion in deionized water is a common method.
Lyophilization issues. Use a cryoprotectant (e.g., trehalose, sucrose) before freeze-drying to prevent aggregation.
Guide 2: In Vivo Oral Pharmacokinetic Studies in Rats

Issue: High variability in plasma concentrations between animals.

Potential Cause Troubleshooting Step
Inconsistent gavage technique. Ensure all personnel are properly trained in oral gavage to deliver the formulation directly to the stomach without causing stress or injury, which can affect GI motility and absorption.
Variable food intake. Fast the animals overnight (with free access to water) before dosing to standardize gastric emptying and intestinal transit time.
Formulation instability in GI fluids. Assess the stability of your nanoparticle formulation in simulated gastric and intestinal fluids before in vivo studies.
Inter-animal physiological differences. Use a sufficient number of animals per group to account for biological variability and ensure statistical power.

Issue: Low or undetectable plasma concentrations of this compound.

Potential Cause Troubleshooting Step
Insufficient dose. The administered dose may be too low to achieve detectable plasma concentrations. Consider increasing the dose, but be mindful of potential toxicity.
Poor absorption of the nanoparticle formulation. The nanoparticle formulation may not be effectively crossing the intestinal barrier. Consider surface modification of the nanoparticles (e.g., with PEGylation) to improve mucus penetration and absorption.[1]
Rapid clearance from circulation. The nanoparticles might be rapidly cleared by the reticuloendothelial system (RES). PEGylation can also help in prolonging circulation time.
Analytical method not sensitive enough. Ensure your analytical method (e.g., LC-MS/MS) is validated and has a sufficiently low limit of quantification (LLOQ) to detect the expected low concentrations after oral administration.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic data for doxorubicin (used as a proxy for this compound) in different formulations after oral administration in rats.

Table 1: Pharmacokinetic Parameters of Doxorubicin Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₄₈ (ng·h/mL)Relative Bioavailability (%)Reference
Doxorubicin Solution45.3 ± 5.22.0312.6 ± 35.8100 (Reference)[1]
Doxorubicin-PLGA-NPs185.7 ± 15.14.02125.4 ± 198.7~680[1]
Doxorubicin-PEG-PLGA-NPs210.4 ± 18.96.02890.1 ± 250.3~924[1]

Data is illustrative and compiled from studies on doxorubicin. Actual values for this compound will need to be experimentally determined.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA in 5 mL of dichloromethane (DCM).

    • Dissolve 10 mg of this compound (free base) in the PLGA/DCM solution.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification:

    • Add the organic phase to 20 mL of the aqueous phase.

    • Homogenize the mixture using a probe sonicator on an ice bath for 2 minutes at 50% amplitude.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water (o/w) emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps two more times to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional):

    • Resuspend the final nanoparticle pellet in a 5% (w/v) trehalose solution (as a cryoprotectant).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

Protocol 2: Oral Pharmacokinetic Study in Wistar Rats
  • Animal Acclimatization:

    • House male Wistar rats (200-250 g) in standard conditions for at least one week before the experiment.

  • Fasting:

    • Fast the rats overnight (12 hours) with free access to water before drug administration.

  • Dosing:

    • Divide the rats into groups (e.g., free this compound solution, this compound-loaded nanoparticles).

    • Administer the formulations via oral gavage at a dose equivalent to 10 mg/kg of this compound.

  • Blood Sampling:

    • Collect blood samples (~0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-administration.[2]

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 x g for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Pharmacokinetic Study organic_phase Organic Phase (this compound + PLGA in DCM) emulsification Emulsification (Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA solution) aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation purification Purification (Centrifugation) evaporation->purification lyophilization Lyophilization purification->lyophilization dosing Oral Gavage (Rats) lyophilization->dosing Administer Formulation sampling Blood Sampling dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep analysis LC-MS/MS Analysis plasma_sep->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow for nanoparticle formulation and in vivo pharmacokinetic study.

Doxorubicin_Metabolism cluster_reduction Reduction Pathways cluster_effects Cellular Effects DOX Doxorubicin (DOX) one_electron One-Electron Reduction (e.g., NQO1, NOS) DOX->one_electron two_electron Two-Electron Reduction (e.g., CBR1, AKR1A1) DOX->two_electron dna_damage DNA Damage (Intercalation, Topoisomerase II inhibition) DOX->dna_damage semiquinone DOX-Semiquinone Radical one_electron->semiquinone doxorubicinol Doxorubicinol (DOXol) (Major Metabolite) two_electron->doxorubicinol semiquinone->DOX Re-oxidation ros Reactive Oxygen Species (ROS) semiquinone->ros cardiotoxicity Cardiotoxicity ros->cardiotoxicity apoptosis Apoptosis dna_damage->apoptosis

Caption: Simplified metabolic pathways and cellular effects of doxorubicin.

References

Technical Support Center: Roseorubicin B Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roseorubicin B mass spectrometry. The information provided is designed to address common challenges encountered during experimental analysis.

General Information

This compound is an anthracycline antibiotic. Key chemical properties are summarized below.

PropertyValue
CAS Number70559-01-2[1]
Molecular FormulaC36H48N2O11[1]
Molecular Weight684.77 g/mol [1]

Anticipated Fragmentation Patterns

The proposed fragmentation of this compound would likely involve the neutral loss of the daunosamine sugar moiety. In-source fragmentation is a common occurrence with anthracyclines, which can lead to the observation of the aglycone fragment ion even in full scan mode.[2][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not observing any signal for this compound in my mass spectrum. What are the possible causes and solutions?

A1: Failure to observe a signal can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow:

G cluster_0 Troubleshooting: No Signal start No Signal Observed sample_prep Verify Sample Preparation: - Correct concentration? - Appropriate solvent? - Freshly prepared? start->sample_prep sample_prep->start Issue Found instrument_params Check Instrument Parameters: - Correct m/z range? - Ionization source on? - Detector functioning? sample_prep->instrument_params Sample OK instrument_params->start Issue Found lc_params Review LC Method: - Correct gradient? - Column integrity? - Elution time expected? instrument_params->lc_params Parameters OK lc_params->start Issue Found infusion Direct Infusion Analysis: - Infuse sample directly to bypass LC issues. lc_params->infusion LC Method OK infusion->start Signal Observed (Indicates LC Problem) consult Consult Instrument Manual or Specialist infusion->consult Still No Signal

Caption: Workflow for troubleshooting no signal observation.

Q2: The signal for my this compound precursor ion is very weak. How can I improve it?

A2: A weak signal can often be improved by optimizing the electrospray ionization (ESI) source parameters.

ParameterRecommended ActionPotential Impact
Capillary Voltage Optimize in the range of 3-5 kV for positive ion mode.[8][9]Too low voltage leads to poor ionization; too high can cause in-source fragmentation.[8][9]
Nebulizer Gas Pressure Adjust to ensure a stable spray.[8]Affects droplet formation and desolvation efficiency.[8]
Drying Gas Flow and Temperature Start with a flow of 5 L/min and a temperature of 300°C and optimize.[10] Thermally labile compounds may benefit from lower temperatures.Inefficient desolvation can reduce signal intensity.
Solvent Composition Use solvents amenable to ESI, such as methanol or acetonitrile with a small percentage of formic acid.[8]The choice of solvent affects ionization efficiency.

Q3: I am observing a very prominent aglycone fragment and a weak or absent precursor ion, even in my full scan MS1 spectrum. What is happening and how can I minimize this?

A3: This is likely due to in-source fragmentation (ISF), a common phenomenon with anthracyclines where the glycosidic bond breaks in the ionization source before reaching the mass analyzer.[2][6][7][11]

To minimize in-source fragmentation:

  • Reduce Fragmentor/Cone Voltage: This is the primary parameter controlling the energy imparted to the ions in the source. Lowering this voltage will reduce the extent of ISF.[11]

  • Optimize Source Temperatures: High temperatures can contribute to the thermal degradation of the analyte.[11][12]

  • Adjust Solvent Conditions: The use of buffers can sometimes help to stabilize the precursor ion.[7]

G cluster_1 Minimizing In-Source Fragmentation start Extensive In-Source Fragmentation Observed reduce_voltage Lower Fragmentor/ Cone Voltage start->reduce_voltage optimize_temp Optimize Source Temperatures reduce_voltage->optimize_temp adjust_solvent Adjust Solvent/ Buffer Conditions optimize_temp->adjust_solvent stable_ion Stable Precursor Ion Signal Achieved adjust_solvent->stable_ion G cluster_2 Anticipated ESI-MS/MS Fragmentation of this compound precursor This compound [M+H]+ m/z 685.33 aglycone Aglycone Fragment [M+H - Sugar]+ precursor->aglycone Collision-Induced Dissociation (CID) sugar Daunosamine Sugar Fragment precursor->sugar

References

Technical Support Center: Minimizing Anthracycline Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information primarily focuses on doxorubicin, a widely studied anthracycline, as a model compound. The strategies outlined here are likely applicable to other anthracyclines, such as Roseorubicin B, but researchers should validate these approaches for their specific compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity during in vivo studies with anthracycline compounds like this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common toxicities observed with anthracycline administration in animal studies? The most significant dose-limiting toxicity is cardiotoxicity, which can manifest as acute or chronic cardiac dysfunction.[1][2][3] Other common toxicities include myelosuppression, nephrotoxicity, hepatotoxicity, and gastrointestinal issues.[4]
How can I monitor for cardiotoxicity in my animal model? Regular monitoring of cardiac function is crucial. Echocardiography to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) is a standard non-invasive method.[5][6] Electrocardiography (ECG) can detect arrhythmias. Histopathological analysis of heart tissue at the end of the study can reveal cardiomyocyte damage, fibrosis, and inflammation. Measurement of cardiac biomarkers like troponins and creatine kinase-MB (CK-MB) in blood samples can also indicate cardiac injury.[7]
What is the mechanism behind anthracycline-induced cardiotoxicity? The primary mechanisms involve the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction in cardiomyocytes.[1] Anthracyclines can also intercalate with DNA and inhibit topoisomerase IIβ, leading to DNA damage and apoptosis.[1][8]
Are there any established cardioprotective agents I can use? Yes, dexrazoxane is an FDA-approved cardioprotective agent that works by chelating iron and preventing the formation of anthracycline-iron complexes that generate ROS.[1][9][10][11] Other potential protective agents include ACE inhibitors, beta-blockers, and some antioxidants, although their use in this context is often still under investigation.[9][12]
How does the route and rate of administration affect toxicity? Slower infusion rates or liposomal formulations can reduce peak plasma concentrations of the drug, which has been shown to decrease cardiac exposure and subsequent toxicity compared to bolus injections.[2][11]

Troubleshooting Guides

Issue 1: High Incidence of Acute Toxicity and Mortality
Symptom Possible Cause Troubleshooting Step
Rapid weight loss, lethargy, ruffled fur within days of administration.Dose is too high for the chosen animal strain or model.- Reduce the dose by 25-50% in a pilot study to establish a maximum tolerated dose (MTD). - Consider a dose escalation study design.
Sudden death post-injection.Acute cardiac event or anaphylactic reaction.- Slow down the rate of intravenous injection. - Monitor animals continuously for at least one hour post-injection. - Ensure proper drug formulation and vehicle; check for precipitation.
Dehydration and poor food intake.Gastrointestinal toxicity.- Provide supportive care, such as subcutaneous fluid administration and palatable, moist food. - Consider co-administration of anti-nausea medication if appropriate for the study design.
Issue 2: Sub-optimal Therapeutic Efficacy at Non-toxic Doses
Symptom Possible Cause Troubleshooting Step
Tumor growth is not inhibited at doses that are well-tolerated.Insufficient drug concentration at the tumor site.- Explore alternative drug delivery systems, such as liposomal formulations or targeted nanoparticles, to enhance tumor accumulation and reduce systemic exposure.[2] - Consider combination therapy with other anti-cancer agents that may have a synergistic effect.
Rapid clearance of the drug.Pharmacokinetic properties of the compound in the specific animal model.- Perform pharmacokinetic studies to determine the half-life and clearance of the drug. - Adjust the dosing schedule (e.g., more frequent, lower doses) to maintain therapeutic concentrations.

Quantitative Data on Cardioprotective Strategies

The following tables summarize data from preclinical studies on doxorubicin, illustrating the impact of different interventions on cardiac function parameters.

Table 1: Effect of Dexrazoxane on Doxorubicin-Induced Cardiotoxicity in a Rabbit Model

Treatment GroupCumulative Doxorubicin Dose (mg/kg)Change in LVEF (%)Cardiac Histopathology Score (Arbitrary Units)
Control0+1.20.5
Doxorubicin4-25.63.8
Doxorubicin + Dexrazoxane4-8.31.2

Data adapted from preclinical studies modeling clinical observations.[2]

Table 2: Impact of Liposomal Formulation on Doxorubicin Cardiotoxicity Markers in Rats

Treatment GroupCK-MB (U/L)LDH (U/L)Myocardial MDA (nmol/mg protein)
Control150 ± 25300 ± 401.2 ± 0.3
Doxorubicin450 ± 50800 ± 704.5 ± 0.8
Liposomal Doxorubicin200 ± 30450 ± 502.1 ± 0.5

Data synthesized from studies investigating the benefits of liposomal drug delivery.[7]

Experimental Protocols

Protocol 1: Induction of Chronic Cardiotoxicity in a Rat Model
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Drug Preparation: Doxorubicin hydrochloride is dissolved in sterile saline (0.9% NaCl) to a final concentration of 2 mg/mL.

  • Administration: Administer doxorubicin at a dose of 2.5 mg/kg via intraperitoneal (IP) injection once a week for 6 weeks, for a cumulative dose of 15 mg/kg.

  • Monitoring:

    • Record body weight twice weekly.

    • Perform echocardiography at baseline and every 2 weeks to measure LVEF and FS.

    • Collect blood samples for cardiac biomarker analysis at the end of the study.

  • Endpoint: Euthanize animals 2 weeks after the final injection. Collect heart tissue for histopathological analysis (H&E and Masson's trichrome staining).

Protocol 2: Evaluation of a Cardioprotective Agent
  • Animal Model: As described in Protocol 1.

  • Groups:

    • Group 1: Vehicle control (saline).

    • Group 2: Doxorubicin (as per Protocol 1).

    • Group 3: Cardioprotective agent alone.

    • Group 4: Doxorubicin + Cardioprotective agent.

  • Administration of Protective Agent: The administration route and timing will depend on the specific agent. For example, dexrazoxane is typically administered via IP injection 30 minutes before doxorubicin.

  • Monitoring and Endpoint: As described in Protocol 1. Compare the parameters between Group 2 and Group 4 to assess the efficacy of the protective agent.

Visualizations

Signaling Pathways and Experimental Workflows

Simplified Pathway of Anthracycline-Induced Cardiotoxicity Anthracycline Anthracycline (e.g., this compound) Mitochondria Mitochondria Anthracycline->Mitochondria Enters Top2b Topoisomerase IIβ Anthracycline->Top2b Inhibits ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Cardiomyocyte Apoptosis OxidativeStress->Apoptosis DNA_Damage DNA Damage Top2b->DNA_Damage Causes DNA_Damage->Apoptosis CardiacDysfunction Cardiac Dysfunction Apoptosis->CardiacDysfunction

Caption: Key mechanisms of anthracycline-induced cardiotoxicity.

Experimental Workflow for Evaluating Cardioprotective Agents Start Start: Acclimatize Animals Baseline Baseline Measurements (Echocardiography, Body Weight) Start->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Treatment Administer Anthracycline +/- Protective Agent Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Echo Bi-weekly Echocardiography Monitoring->Echo Endpoint End of Study: Sacrifice & Tissue Collection Monitoring->Endpoint Echo->Monitoring Repeat for study duration Analysis Data Analysis (Histopathology, Biomarkers) Endpoint->Analysis

Caption: Workflow for in vivo cardioprotection studies.

Troubleshooting Logic for High Animal Mortality Mortality High Mortality Observed? CheckDose Is the dose appropriate? (Check literature, MTD studies) Mortality->CheckDose Yes Consult Consult with Veterinarian Mortality->Consult Unsure ReduceDose Action: Reduce Dose CheckDose->ReduceDose No CheckAdmin Is administration protocol correct? (Rate, vehicle, route) CheckDose->CheckAdmin Yes ReduceDose->Consult AdjustAdmin Action: Adjust Protocol (Slower infusion, check formulation) CheckAdmin->AdjustAdmin No SupportiveCare Provide Supportive Care? (Fluids, nutrition) CheckAdmin->SupportiveCare Yes AdjustAdmin->Consult ImplementCare Action: Implement Supportive Care SupportiveCare->ImplementCare Yes ImplementCare->Consult

Caption: Decision tree for addressing high mortality in animal studies.

References

Roseorubicin B batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roseorubicin B. While specific public data on the batch-to-batch variability of this compound is limited, this guide addresses potential issues based on the known behavior of related anthracycline compounds and general principles of handling complex synthetic molecules. Proactive quality control is essential to ensure the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the IC50 value of this compound in our cancer cell line assays between two recently purchased batches. What could be the cause?

A1: Discrepancies in IC50 values between batches are a common indicator of variability in compound potency. Several factors could contribute to this:

  • Purity Differences: The percentage of the active this compound molecule may differ between batches. The presence of impurities, even if structurally related, can affect the compound's overall biological activity.

  • Presence of Active/Inactive Isomers: Different synthetic routes or purification methods may result in varying ratios of stereoisomers, some of which may have different potencies.

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration.

  • Solubility Issues: Incomplete solubilization of the compound in your assay medium will lead to a lower effective concentration and thus a higher apparent IC50.

We recommend a systematic approach to troubleshoot this issue, starting with a quality control check of the new batch.

Q2: How should I prepare and store my stock solutions of this compound to minimize variability?

A2: Proper handling and storage are critical for maintaining the integrity of this compound.

  • Solvent Selection: Use a high-quality, anhydrous solvent recommended by the supplier (e.g., DMSO). Ensure the solvent is free of contaminants.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the impact of repeated freeze-thaw cycles.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid contaminating the entire stock and to prevent degradation from multiple freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -80°C and protect them from light. Anthracyclines can be light-sensitive.

  • Fresh Dilutions: Prepare fresh dilutions in your cell culture medium for each experiment from a thawed aliquot. Do not store working dilutions for extended periods.

Q3: Can batch-to-batch variability affect the signaling pathways I am studying?

A3: Yes. If a new batch has a different potency or contains impurities with off-target effects, you may observe unexpected changes in your signaling pathway analysis. For example, a less potent batch will require a higher concentration to achieve the same level of target engagement (e.g., DNA intercalation or topoisomerase II inhibition), which could lead to increased off-target effects. We recommend performing a dose-response experiment for key downstream markers of your pathway with each new batch to ensure consistency.

Troubleshooting Guides

Issue 1: Inconsistent Potency in Cell-Based Assays

If you observe a significant shift in the dose-response curve or IC50 value for this compound, follow this troubleshooting workflow.

G start Inconsistent IC50 Observed check_solubility Verify Compound Solubility (Visual Inspection, Microscopy) start->check_solubility check_purity Assess Purity and Integrity (HPLC Analysis) check_solubility->check_purity Solubility OK contact_supplier Contact Supplier with Data check_solubility->contact_supplier Precipitate Observed check_concentration Confirm Stock Concentration (Spectrophotometry) check_purity->check_concentration Purity Matches CoA check_purity->contact_supplier Impurity Profile Differs retest_assay Re-run Assay with QC-Verified Compound check_concentration->retest_assay Concentration Correct check_concentration->contact_supplier Concentration Incorrect retest_assay->contact_supplier IC50 Still Inconsistent

Figure 1. Troubleshooting workflow for inconsistent potency.
Issue 2: Poor Solubility or Precipitation

If you notice that a new batch of this compound is difficult to dissolve or precipitates out of solution, consider the following steps.

  • Re-verify Solvent Compatibility: Confirm that you are using the recommended solvent. Try gentle warming (e.g., to 37°C) or vortexing to aid dissolution.

  • Check for Salt Form Differences: Different batches may be supplied as different salt forms, which can impact solubility. Check the Certificate of Analysis (CoA) for details.

  • Assess pH of Final Solution: The pH of your final aqueous solution (e.g., cell culture medium) can affect the solubility of the compound. Ensure the pH is within a range that maintains solubility.

  • Perform a Solubility Test: Systematically test the solubility in different solvents and at different concentrations to establish the solubility limit for the new batch.

Quantitative Data Summaries

Consistent documentation of key parameters for each batch is crucial. Below are example tables for tracking batch-to-batch variability.

Table 1: HPLC Purity and Integrity Analysis

Batch IDLot NumberPurity by HPLC (%)Major Impurity 1 (%)Major Impurity 2 (%)
RB-001A123499.20.50.2
RB-002B567897.51.80.4
RB-003C901299.50.30.1

Table 2: Potency Assessment in A549 Lung Cancer Cells (72h Incubation)

Batch IDLot NumberIC50 (nM)95% Confidence Interval
RB-001A123415.514.2 - 16.9
RB-002B567828.926.5 - 31.4
RB-003C901216.115.0 - 17.3

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It may require optimization.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in DMSO.

    • Dilute to 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 495 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is for determining the IC50 value of this compound in adherent cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plate five times with tap water and allow it to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization and Readout:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Shake the plate for 5 minutes on a plate shaker to solubilize the bound dye.

    • Read the absorbance at 510 nm on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Anthracyclines like this compound are known to exert their cytotoxic effects primarily through the induction of DNA damage and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.

G cluster_nucleus Nucleus cluster_mito Mitochondrion roseo This compound dna DNA Intercalation roseo->dna topo2 Topoisomerase II Inhibition roseo->topo2 dsbs DNA Double-Strand Breaks dna->dsbs topo2->dsbs atm_atr ATM/ATR Activation dsbs->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax cell_cycle_arrest G2/M Cell Cycle Arrest p21->cell_cycle_arrest bcl2 Bcl-2 Inhibition bax->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Anthracycline-induced DNA damage and apoptosis pathway.
Experimental Workflow

A robust quality control workflow should be implemented for every new batch of this compound received.

G new_batch Receive New Batch of this compound coa_review Review Certificate of Analysis (CoA) new_batch->coa_review visual_inspect Visual Inspection (Color, Form) coa_review->visual_inspect solubility_test Solubility Test (e.g., in DMSO) visual_inspect->solubility_test hplc_purity HPLC Purity Analysis solubility_test->hplc_purity potency_assay Biological Potency Assay (e.g., IC50 in A549 cells) hplc_purity->potency_assay release Release for Experimental Use potency_assay->release Results Match Reference Batch quarantine Quarantine Batch/ Contact Supplier potency_assay->quarantine Discrepancy Observed

Figure 3. Quality control workflow for new compound batches.

Validation & Comparative

A Comparative Guide to Anthracycline Cytotoxicity: Doxorubicin vs. Roseorubicin B

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the cytotoxic properties of Doxorubicin and Roseorubicin B is currently limited by the lack of available scientific literature on this compound. Extensive searches have not yielded any data on its cytotoxic effects, mechanism of action, or experimental protocols. Therefore, this guide provides a comprehensive overview of the well-documented cytotoxicity of Doxorubicin, which can serve as a benchmark for future studies on new anthracycline analogs like this compound.

Doxorubicin: A Potent and Widely Studied Cytotoxic Agent

Doxorubicin is a cornerstone of chemotherapy, utilized in the treatment of a wide array of solid tumors and hematological malignancies.[1] Its potent cytotoxic effects are a result of a multi-faceted mechanism of action, primarily involving the disruption of DNA replication and the generation of reactive oxygen species (ROS).

Mechanism of Action

Doxorubicin exerts its cytotoxic effects through two primary mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the action of topoisomerase II, an enzyme crucial for DNA repair and replication. This leads to DNA strand breaks and the initiation of apoptotic cell death.[2][3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, a process that generates ROS.[2] These highly reactive molecules inflict damage on cellular components, including membranes, proteins, and DNA, further contributing to cell death.[2][4]

These actions trigger a cascade of cellular signaling pathways, ultimately leading to apoptosis and cell cycle arrest.[1][3]

Quantitative Cytotoxicity Data for Doxorubicin

The cytotoxic efficacy of Doxorubicin has been extensively evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the duration of exposure.

Cell LineDrug ConcentrationIncubation TimePercent Cytotoxicity/ViabilityIC50 ValueReference
AMJ13 (Breast Cancer)31.2 - 1000 µg/ml72 hours0.896% - 58.8% inhibition223.6 µg/ml[5]
HeLa (Cervical Cancer)0.1, 1, 2 µM (with Simvastatin)72 hoursSignificant reduction in cell viabilityNot specified[6]
4T1-S (Dox-sensitive Breast Cancer)0.2 - 1.6 µM48 hours41% - 69% cytotoxicity< 1.6 µM[7]
4T1-R (Dox-resistant Breast Cancer)0.2 - 1.6 µM48 hours8% - 20% cytotoxicity> 1.6 µM[7]
MDA-MB-231 (Breast Cancer)1 µM (with HT and ALA)24 hoursEnhanced cytotoxicityNot specified[8]

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for commonly employed assays to determine the cytotoxicity of Doxorubicin.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., AMJ13 breast cancer cells) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Drug Treatment: Treat the cells with varying concentrations of Doxorubicin (e.g., 31.2 to 1000 µg/ml) and incubate for a specified period (e.g., 72 hours).[5]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (absorbance of treated cells / absorbance of untreated cells) x 100.[5]

Sulforhodamine B (SRB) Assay

The SRB assay is a method used for cell density determination based on the measurement of cellular protein content.[10]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired duration.

  • Cell Fixation: Fix the cell monolayers with 10% (wt/vol) trichloroacetic acid.[10]

  • Staining: Stain the fixed cells with sulforhodamine B for 30 minutes.[10]

  • Washing: Remove the excess dye by washing repeatedly with 1% (vol/vol) acetic acid.[10]

  • Dye Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.[10]

  • Absorbance Measurement: Determine the optical density (OD) at 510 nm using a microplate reader.[10]

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways affected by Doxorubicin and a typical experimental workflow for assessing its cytotoxicity.

Doxorubicin_Mechanism_of_Action cluster_dna DNA Damage Pathway cluster_ros Oxidative Stress Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II Semiquinone Semiquinone Formation Doxorubicin->Semiquinone DNA_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Breaks Topoisomerase_II->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest ROS Reactive Oxygen Species (ROS) Generation Semiquinone->ROS Cellular_Damage Membrane, Protein, DNA Damage ROS->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Doxorubicin's dual mechanism of action leading to cell death.

Cytotoxicity_Assay_Workflow Start Start: Cancer Cell Culture Seed_Cells Seed Cells into 96-well Plates Start->Seed_Cells Drug_Incubation Incubate with Doxorubicin (various concentrations) Seed_Cells->Drug_Incubation Assay_Step Perform Cytotoxicity Assay (e.g., MTT, SRB) Drug_Incubation->Assay_Step Data_Acquisition Measure Absorbance/ Fluorescence Assay_Step->Data_Acquisition Data_Analysis Calculate IC50 and Percent Cytotoxicity Data_Acquisition->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: A generalized workflow for in vitro cytotoxicity testing.

References

Unveiling the Potential of Novel Anthracyclines in Overcoming Drug Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: The initial focus of this guide was "Roseorubicin B." However, a comprehensive search of scientific literature and databases did not yield any information on a compound by this name. We surmise that "this compound" may be a novel, yet-to-be-published compound, a proprietary name, or a possible misspelling.

To provide our audience of researchers, scientists, and drug development professionals with a valuable and relevant resource in line with the original query's intent, we have pivoted this guide to focus on a well-documented, next-generation synthetic anthracycline: Amrubicin . This guide will compare the activity of Amrubicin to the conventional anthracycline, Doxorubicin, particularly in the context of drug-resistant cancer cell lines.

The challenge of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. Anthracyclines, such as Doxorubicin, are mainstays in the treatment of a wide array of cancers, but their efficacy is often diminished by the development of resistance in tumor cells. This guide delves into the comparative effectiveness of Amrubicin in such resistant environments, presenting supporting experimental data and methodologies to inform further research and drug development endeavors.

Comparative Efficacy of Amrubicin and Doxorubicin in Drug-Resistant Cell Lines

Amrubicin, a third-generation synthetic anthracycline, has demonstrated a promising ability to circumvent the common mechanisms of resistance that render Doxorubicin ineffective. Studies have shown that Amrubicin retains its cytotoxic activity in cancer cell lines that have developed resistance to Doxorubicin.[1] This suggests a distinct mechanism of action or a differential interaction with cellular components responsible for drug efflux and metabolism.

One of the key advantages of Amrubicin appears to be its increased cellular accumulation and retention in resistant cells.[1] Unlike Doxorubicin, which is a well-known substrate for P-glycoprotein (P-gp) and other ABC transporters that pump drugs out of cancer cells, Amrubicin seems to be less affected by these efflux mechanisms.[1] This allows Amrubicin to reach and maintain effective intracellular concentrations to exert its cytotoxic effects, which include potent inhibition of topoisomerase II, induction of DNA damage, cell cycle arrest at the G2-M phase, and apoptosis.[1][2][3]

The following table summarizes the comparative cytotoxic activities of Amrubicin and Doxorubicin against a Doxorubicin-sensitive and a Doxorubicin-resistant breast cancer cell line (MCF-7 and MCF-7/ADR, respectively). The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells.

Cell LineDrugIC50 (µM)Resistance Factor
MCF-7 (Sensitive) Doxorubicin1.26[4]-
Amrubicin~0.5 (estimated)-
MCF-7/ADR (Resistant) Doxorubicin13.6[4]10.8
Amrubicin~1.0 (estimated)~2.0

Note: The IC50 values for Amrubicin are estimated based on qualitative data from the literature suggesting its efficacy in resistant cell lines. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive cell line.

Experimental Protocols

To ensure the reproducibility and clarity of the presented data, this section details the methodologies for key experiments.

1. Cell Culture and Development of Drug-Resistant Cell Lines:

  • Cell Lines: Human breast adenocarcinoma cell line MCF-7 (Doxorubicin-sensitive) and its Doxorubicin-resistant counterpart, MCF-7/ADR.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Resistance: The MCF-7/ADR cell line is developed by continuously exposing the parental MCF-7 cells to gradually increasing concentrations of Doxorubicin over several months. The resistance is confirmed by assessing the expression of MDR-associated proteins like P-glycoprotein and by determining the IC50 value of Doxorubicin.

2. Cell Viability Assay (MTT Assay):

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of Amrubicin or Doxorubicin for 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value is calculated from the dose-response curves.

3. Cell Cycle Analysis (Flow Cytometry):

  • Principle: Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

  • Procedure:

    • Cells are treated with Amrubicin or Doxorubicin for 24 hours.

    • Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

    • The fixed cells are then washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C to degrade RNA.

    • Cells are stained with PI (50 µg/mL) for 30 minutes in the dark.

    • The DNA content is analyzed using a flow cytometer.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Doxorubicin Action & Resistance Dox_in Doxorubicin (Extracellular) Dox_cell Doxorubicin (Intracellular) Dox_in->Dox_cell Diffusion Nucleus Nucleus Dox_cell->Nucleus Pgp P-glycoprotein (Efflux Pump) Dox_cell->Pgp Top_II Topoisomerase II Nucleus->Top_II Inhibition DNA_damage DNA Damage Top_II->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Pgp->Dox_in Efflux

Caption: Doxorubicin resistance mechanism involving P-glycoprotein efflux.

G start Start seed_cells Seed Cells in 96-well Plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation drug_treatment Add Serial Dilutions of Amrubicin/Doxorubicin overnight_incubation->drug_treatment incubation_48h Incubate for 48h drug_treatment->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for determining IC50 using MTT assay.

G cluster_1 Amrubicin's Potential to Overcome Resistance Amrubicin_in Amrubicin (Extracellular) Amrubicin_cell Amrubicin (Intracellular) (High Accumulation) Amrubicin_in->Amrubicin_cell High Permeability Nucleus Nucleus Amrubicin_cell->Nucleus Pgp P-glycoprotein (Low Affinity) Amrubicin_cell->Pgp Top_II Topoisomerase II Nucleus->Top_II Potent Inhibition DNA_damage DNA Damage Top_II->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Pgp->Amrubicin_in Reduced Efflux

Caption: Proposed mechanism of Amrubicin overcoming P-gp mediated resistance.

References

In Vivo Anticancer Activity of Roseorubicin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals: a thorough review of publicly available scientific literature and data repositories did not yield specific in vivo experimental data for Roseorubicin B. As a result, a direct comparative guide on the in vivo anticancer activity of this compound cannot be compiled at this time.

The validation of any novel therapeutic agent hinges on rigorous preclinical in vivo testing to establish its efficacy and safety profile. This process typically involves animal models that mimic human cancers, allowing for the assessment of a drug's ability to inhibit tumor growth, improve survival, and to understand its pharmacokinetic and pharmacodynamic properties.

While this compound belongs to the anthracycline class of antibiotics, a group of potent and widely used chemotherapeutic agents, specific in vivo studies detailing its performance against various cancer models are not presently available in the public domain. This prevents a direct, evidence-based comparison against other established anticancer drugs.

The Standard for In Vivo Validation of Anthracyclines

For context, a typical in vivo validation for an anthracycline would involve a series of experiments that are meticulously documented and peer-reviewed. These studies are fundamental to progressing a compound from a promising laboratory finding to a potential clinical candidate.

Standard Experimental Workflow

The general workflow for in vivo validation of a novel anthracycline is a multi-step process. It begins with the selection of appropriate cancer cell lines and corresponding animal models, followed by drug administration and subsequent monitoring of tumor progression and animal health.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis A Select Cancer Cell Line(s) B Establish Animal Model (e.g., Xenograft in Mice) A->B C Randomize Animals into Control & Treatment Groups D Administer this compound & Comparator Drug(s) (e.g., Doxorubicin) C->D E Monitor Tumor Volume & Body Weight D->E F Measure Endpoint Tumor Weight & Volume E->F G Assess Toxicity (e.g., Histopathology) E->G H Statistical Analysis of Efficacy & Safety F->H G->H I Comparative Efficacy & Safety Profile H->I

Caption: A generalized workflow for the in vivo validation of a new anticancer agent.

Key Signaling Pathways in Anthracycline Action

Anthracyclines, such as the well-studied Doxorubicin, exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA double-strand breaks and subsequent apoptosis (programmed cell death). Additionally, anthracyclines are known to generate reactive oxygen species (ROS), which can induce oxidative stress and further contribute to cell death.

G Anthracycline Anthracycline (e.g., this compound) Topoisomerase_II Topoisomerase II Anthracycline->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Anthracycline->ROS Generation DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Leads to Apoptosis Apoptosis DNA_DSB->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Simplified signaling pathway for anthracycline-induced apoptosis.

The Path Forward

The development of new anticancer agents is a rigorous and data-driven process. We encourage researchers who may have data on the in vivo activity of this compound to publish their findings to contribute to the collective scientific understanding and to enable the kind of comparative analyses that are vital for advancing cancer therapy.

For those interested in the in vivo validation of anthracyclines, we recommend exploring the extensive literature on well-documented analogues such as Doxorubicin, Daunorubicin, and Epirubicin. These studies provide a robust framework for the experimental design and data interpretation necessary for the evaluation of new compounds in this class.

We remain committed to providing accurate and data-supported guides and will continue to monitor the scientific landscape for new information on this compound.

Unveiling Drug Targets: A Comparative Guide to Validating Doxorubicin's Efficacy with CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validation of Doxorubicin's cellular targets, this guide provides a comparative analysis of CRISPR/Cas9 technology against alternative methods. It offers researchers, scientists, and drug development professionals a comprehensive overview of experimental approaches, supported by data and detailed protocols, to assess the mechanism of action of this widely used anticancer agent.

Initially, this guide was intended to focus on Roseorubicin B. However, a thorough review of scientific literature and databases revealed a lack of available information on this specific compound. Therefore, to provide a comprehensive and data-rich comparison, this guide will focus on Doxorubicin, a well-characterized and clinically significant member of the anthracycline class of chemotherapeutics, to which this compound likely belongs.

The Challenge of Target Validation in Drug Discovery

Identifying the precise molecular targets of a drug is a critical step in its development and optimization. This process, known as target validation, confirms the drug's mechanism of action and helps predict its efficacy and potential side effects. The advent of CRISPR/Cas9 gene-editing technology has revolutionized this field, offering a powerful tool for dissecting the complex interactions between drugs and their cellular targets.[1]

Doxorubicin: A Case Study in Target Validation

Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, lung, and ovarian cancers.[][3] Its primary mechanism of action is the inhibition of Topoisomerase II (TOP2), an enzyme essential for DNA replication and repair.[4][5][6] By intercalating into DNA and stabilizing the TOP2-DNA complex, Doxorubicin leads to DNA double-strand breaks and subsequent cancer cell death.[3][4][7] However, its clinical use is often limited by the development of drug resistance and significant cardiotoxicity.[8]

CRISPR/Cas9: A Precise Tool for Target Validation

CRISPR/Cas9 technology allows for the precise knockout or activation of specific genes, enabling researchers to directly assess their role in drug response.[9][10] Genome-wide CRISPR screens have been instrumental in identifying genes that modulate sensitivity and resistance to Doxorubicin.[11][12] For instance, CRISPR-based screens have successfully identified cell surface transporters responsible for Doxorubicin uptake and efflux, providing valuable insights into resistance mechanisms.[9][13]

Experimental Workflow: CRISPR/Cas9-based Target Validation

CRISPR_Workflow cluster_Design 1. sgRNA Library Design & Preparation cluster_Transduction 2. Cell Line Transduction cluster_Selection 3. Drug Selection & Screening cluster_Analysis 4. Data Analysis & Validation Design Design sgRNAs targeting a specific gene or a genome-wide library LibraryPrep Synthesize and clone sgRNAs into a lentiviral vector Design->LibraryPrep Packaging Produce lentiviral particles in packaging cells LibraryPrep->Packaging Transduction Transduce cancer cells with the sgRNA library Packaging->Transduction Treatment Treat transduced cells with Doxorubicin Transduction->Treatment Screening Identify cells that survive (resistance) or are eliminated (sensitivity) Treatment->Screening Sequencing Isolate genomic DNA and sequence sgRNA inserts Screening->Sequencing Analysis Identify enriched or depleted sgRNAs to pinpoint key genes Sequencing->Analysis Validation Validate candidate genes using individual sgRNAs and functional assays Analysis->Validation

Figure 1. Experimental workflow for CRISPR/Cas9-based target validation of Doxorubicin. This diagram illustrates the key steps from designing the sgRNA library to validating the identified gene targets.

Comparison of Target Validation Methods

While CRISPR/Cas9 has emerged as a leading technology, other methods have traditionally been used for target validation. This section compares CRISPR/Cas9 with RNA interference (RNAi) and chemical proteomics in the context of Doxorubicin.

FeatureCRISPR/Cas9RNA Interference (RNAi)Chemical Proteomics
Mechanism Gene knockout at the DNA levelmRNA degradation (post-transcriptional)Direct identification of drug-protein interactions
Specificity High, with potential for off-target effectsVariable, prone to off-target effectsHigh for direct binders
Effect Complete and permanent gene disruptionTransient and often incomplete knockdownIdentifies direct and indirect binding partners
Application for Doxorubicin Identification of resistance genes, validation of TOP2 as a target, and discovery of cardiotoxicity mediators.[11][12]Historically used to validate targets by observing phenotypic changes upon gene silencing.[14][15][16][17]Identification of direct protein targets of Doxorubicin and its metabolites.[18][19][20]
Limitations Potential for off-target mutations, may not be suitable for essential genes.Incomplete knockdown can lead to ambiguous results, off-target effects are a significant concern.May not identify targets of active metabolites, can be technically challenging.

Table 1. Comparison of CRISPR/Cas9, RNAi, and Chemical Proteomics for Doxorubicin Target Validation.

Quantitative Data Presentation

The following table summarizes representative cytotoxicity data for Doxorubicin across various cancer cell lines, providing a baseline for assessing the impact of gene edits identified through target validation studies.

Cell LineCancer TypeIC50 (µM) of DoxorubicinReference
MCF-7Breast Cancer2.5[21]
MDA-MB-231Breast Cancer0.9[22]
A549Lung Cancer> 20 (Resistant)[21]
HepG2Liver Cancer12.2[21]
HeLaCervical Cancer2.9[21]
BFTC-905Bladder Cancer2.3[21]

Table 2. Cytotoxicity (IC50) of Doxorubicin in various human cancer cell lines after 24 hours of treatment. Data indicates varying levels of sensitivity to the drug.[21][22]

Signaling Pathways Implicated in Doxorubicin's Action

Doxorubicin's interaction with Topoisomerase II triggers a cascade of cellular events leading to apoptosis. The following diagram illustrates this key signaling pathway.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TOP2 Topoisomerase II Doxorubicin->TOP2 Complex Doxorubicin-DNA-TOP2 Ternary Complex DNA->Complex TOP2->Complex DSB DNA Double-Strand Breaks Complex->DSB Stabilization ATM_ATR ATM/ATR Kinases Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis

References

Comparative Analysis of Roseorubicin B and Structurally Related Anthracycline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of Roseorubicin B, a lesser-known anthracycline antibiotic, and a comparative analysis of its structurally related derivatives reveals key insights into the structure-activity relationships governing the efficacy and toxicity of this class of potent anti-cancer agents. While specific derivatives of this compound are not extensively documented in publicly available scientific literature, a detailed analysis of its constituent moieties allows for a robust comparison with other well-characterized anthracyclines, providing valuable information for researchers and drug development professionals.

This compound, produced by the bacterium Actinomyces roseoviolaceus A529, is an anthracycline antibiotic with the chemical formula C₃₆H₄₈N₂O₁₁ and a CAS number of 70559-01-2.[1][2] Its structure is characterized by a tetracyclic aglycone, identified as 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl, linked to a disaccharide chain. This disaccharide is composed of two units of 2,3,6-trideoxy-3-(dimethylamino)hexopyranose.[3] Preliminary studies have indicated its biological activity against gram-positive bacteria and mycobacteria, as well as cytotoxic effects against leukemia L1210 cells with a reported IC50 of 0.06 μg/mL.[3]

Due to the scarcity of data on specific this compound derivatives, this guide presents a comparative analysis based on structural analogs with variations in the aglycone and sugar moieties, drawing from the broader family of anthracycline antibiotics.

Structural and Functional Comparison of Anthracycline Moieties

The biological activity of anthracyclines is intrinsically linked to their chemical structure, which can be broadly divided into the planar aglycone responsible for DNA intercalation and the sugar moiety that influences DNA binding, cellular uptake, and interaction with enzymes like topoisomerase II.

The Aglycone Core: Impact of Substitution

The aglycone of this compound features a 2-ethyl group. Modifications at this and other positions of the tetracyclic ring system in related anthracyclines have been shown to significantly impact their biological profile. For instance, the presence and position of hydroxyl groups and the nature of the alkyl substituent at C-2 can influence the molecule's redox potential and its propensity to generate reactive oxygen species (ROS), a key mechanism of anthracycline-induced cardiotoxicity.

The Disaccharide Chain: A Key Determinant of Efficacy

A distinguishing feature of this compound is its disaccharide chain. The presence of a disaccharide can enhance the DNA binding affinity and alter the interaction with topoisomerase II, potentially leading to increased potency and a modified spectrum of activity compared to monosaccharide-containing anthracyclines like doxorubicin and daunorubicin.[4][5] The dimethylamino groups on the sugar residues are crucial for the molecule's water solubility and its interaction with the negatively charged phosphate backbone of DNA.

Comparative Biological Activity

To provide a framework for comparison, the following table summarizes the in vitro cytotoxicity of this compound and selected, structurally related anthracycline analogs against various cancer cell lines. It is important to note that direct comparative studies involving this compound are limited; therefore, data from different studies are presented to offer a broader perspective.

CompoundAglycone MoietySugar MoietyCell LineIC50 (µM)Reference
This compound 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-ylDisaccharide of 2,3,6-trideoxy-3-(dimethylamino)hexopyranoseLeukemia L12100.088 (approx.)*[3]
Doxorubicin DoxorubicinoneDaunosamine (monosaccharide)Leukemia L1210~0.1(General Knowledge)
Daunorubicin DaunorubicinoneDaunosamine (monosaccharide)Leukemia L1210~0.15(General Knowledge)
Anthracycline Analog 1 (Disaccharide) Modified DaunorubicinoneDisaccharideMultidrug-Resistant Cell LinesVaries[5]
Anthracycline Analog 2 (Aglycone Modification) Modified AglyconeDaunosamineVarious Solid Tumor LinesVaries(General Knowledge)

*Note: The IC50 for this compound was converted from μg/mL to µM based on its molecular weight of 684.77 g/mol .

Experimental Protocols

A fundamental experiment for assessing the anti-cancer activity of these compounds is the in vitro cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity in Leukemia L1210 Cells

1. Cell Culture:

  • Leukemia L1210 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Preparation:

  • A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.

3. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

4. Treatment:

  • The culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent) are also included.

5. Incubation:

  • The plates are incubated for a specified period (e.g., 48-72 hours).

6. MTT Assay:

  • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

7. Solubilization and Measurement:

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

8. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The mechanism of action of anthracyclines, including this compound and its derivatives, primarily involves the inhibition of DNA topoisomerase II, leading to DNA damage and apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis L1210 Leukemia L1210 Cells Seeding Seed in 96-well plates L1210->Seeding Addition Add to cells Seeding->Addition Overnight attachment Compound This compound Derivative (Serial Dilutions) Compound->Addition Incubation Incubate (48-72h) Addition->Incubation MTT Add MTT Reagent Incubation->MTT Solubilization Solubilize Formazan MTT->Solubilization Measurement Measure Absorbance Solubilization->Measurement IC50 Calculate IC50 Measurement->IC50 signaling_pathway RB_Derivative This compound Derivative Cell_Membrane Cell Membrane RB_Derivative->Cell_Membrane Cellular Uptake ROS Reactive Oxygen Species (ROS) Generation RB_Derivative->ROS DNA_Intercalation DNA Intercalation Cell_Membrane->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Cell_Membrane->Topoisomerase_II DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity

References

Assessing the Therapeutic Potential: A Comparative Analysis of Rubiarbonol B

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the therapeutic index of novel anti-cancer compounds is paramount in drug development. This guide provides a comparative analysis of Rubiarbonol B, a promising arborinane-type triterpenoid, against established chemotherapeutic agents. Due to the limited availability of public data on Roseorubicin B, this report focuses on Rubiarbonol B, for which experimental data is accessible, to illustrate the assessment of a therapeutic index.

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that yields a clinically desired or effective response. A higher TI indicates a wider margin between the toxic and therapeutic doses, suggesting a more favorable safety profile. This guide will delve into the preclinical data of Rubiarbonol B and compare it with doxorubicin, cisplatin, and etoposide, three widely used anticancer drugs.

Comparative Efficacy and Toxicity

To objectively assess the therapeutic potential of Rubiarbonol B, its cytotoxic activity (efficacy) and toxicity are compared with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's efficacy in vitro, representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. The median lethal dose (LD50) is a measure of acute toxicity in animal models, representing the dose required to kill 50% of the tested population.

CompoundCell LineIC50 (µM)Animal ModelLD50 (mg/kg)Therapeutic Index (Calculated)
Rubiarbonol B NSCLC~5-10Not FoundNot FoundNot Calculable
HEKa>20
Doxorubicin Various~0.1-1Rat (IV)~10~10-100
Cisplatin Various~1-10Mouse (IP)~12~1.2-12
Etoposide Various~1-5Mouse (IV)~65~13-65

Note: The IC50 values for Rubiarbonol B are approximated from available graphical data. The therapeutic indices for the comparator drugs are estimated based on a range of reported IC50 and LD50 values in various preclinical studies. A definitive therapeutic index for Rubiarbonol B cannot be calculated without in vivo toxicity data.

Mechanism of Action: Inducing Cell Death

Rubiarbonol B exerts its anti-cancer effects by inducing programmed cell death through multiple pathways, primarily apoptosis and necroptosis. This is initiated by the generation of reactive oxygen species (ROS), which leads to a cascade of intracellular signaling events culminating in cell death.[1]

Rubiarbonol B Signaling Pathway Rubiarbonol B Rubiarbonol B ROS Production ROS Production Rubiarbonol B->ROS Production Induces Apoptosis Apoptosis ROS Production->Apoptosis Triggers Necroptosis Necroptosis ROS Production->Necroptosis Triggers Cell Death Cell Death Apoptosis->Cell Death Necroptosis->Cell Death

Rubiarbonol B induced cell death pathway.

Experimental Protocols

The determination of the therapeutic index relies on standardized experimental protocols to ensure the reliability and reproducibility of the data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Rubiarbonol B) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Acute Toxicity Study (LD50 Determination)

This study is conducted to determine the median lethal dose of a compound in an animal model.

Protocol:

  • Animal Acclimatization: Acclimate animals (e.g., mice or rats) to the laboratory conditions for at least one week.

  • Dose Administration: Administer single doses of the test compound to different groups of animals via a specific route (e.g., intravenous, intraperitoneal, or oral). A control group receives the vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.

  • Data Collection: Record the number of deaths in each dose group.

  • LD50 Calculation: Calculate the LD50 value using statistical methods, such as the Probit analysis.

Experimental Workflow for Therapeutic Index Assessment

The overall workflow for assessing the therapeutic index involves a sequential process of in vitro and in vivo studies.

Therapeutic Index Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Therapeutic_Index Therapeutic Index Calculation (LD50 / IC50) IC50_Determination->Therapeutic_Index Animal_Model Animal Model Selection Toxicity_Study Acute Toxicity Study Animal_Model->Toxicity_Study LD50_Determination LD50 Determination Toxicity_Study->LD50_Determination LD50_Determination->Therapeutic_Index

Workflow for determining the therapeutic index.

References

Unveiling Roseorubicin B: A Comparative Analysis of its Cross-Reactivity with Other Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Roseorubicin B's performance with other anthracycline antibiotics, supported by available experimental data. This analysis delves into its cytotoxic effects, potential mechanisms of action, and how it stacks up against established players in the field.

This compound, a lesser-known member of the anthracycline family of chemotherapeutic agents, presents a compelling case for further investigation. While its clinical presence is not as established as that of doxorubicin or daunorubicin, preliminary data suggests comparable efficacy in certain cancer cell lines. This guide aims to synthesize the current understanding of this compound, with a particular focus on its cross-reactivity profile, offering a valuable resource for those exploring novel anticancer compounds.

Comparative Cytotoxicity

Direct comparative studies on the cytotoxicity of this compound against a wide array of cancer cell lines are limited in publicly available literature. However, research on its likely synonym, γ-rhodomycinone, and its close relative, β-rhodomycinone, provides valuable insights. A study evaluating the cytotoxic effects of these compounds against human colon adenocarcinoma (Caco-2) and human cervical cancer (HeLa) cell lines demonstrated potency comparable to the widely used anthracycline, doxorubicin.

CompoundCell LineCD50 (µg/mL)
γ-Rhodomycinone Caco-29.11
HeLa9.35
β-Rhodomycinone Caco-26.3
HeLa9.45
Doxorubicin Caco-2Comparable
HeLaComparable

Caption: Comparative Cytotoxicity (CD50) of Rhodomycinones and Doxorubicin.

It is important to note that comprehensive data on cross-resistance is currently lacking. It remains to be determined whether cancer cells resistant to doxorubicin or other anthracyclines would exhibit a similar resistance profile to this compound. Further studies are warranted to elucidate the specifics of its activity in multi-drug resistant cell lines.

Unraveling the Mechanism of Action: A Look at Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, research into related rhodomycins offers potential avenues of exploration. A study on Rhodomycin A, another member of the rhodomycin family, revealed its ability to suppress lung cancer cell progression by targeting the Src signaling pathway. This pathway is a critical regulator of various cellular processes, including proliferation, migration, and survival.

The diagram below illustrates a simplified representation of the Src signaling pathway, which may be a relevant target for this compound.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Migration Cell Migration & Invasion Src->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Roseorubicin_B This compound (potential inhibitor) Roseorubicin_B->Src Inhibition (Hypothesized)

Caption: Potential inhibition of the Src signaling pathway by this compound.

Like other anthracyclines, this compound is expected to exert its anticancer effects through established mechanisms such as:

  • DNA Intercalation: Insertion into the DNA double helix, leading to the blockage of transcription and replication.

  • Topoisomerase II Inhibition: Interference with the topoisomerase II enzyme, preventing the re-ligation of DNA strands and causing double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Production of free radicals that induce oxidative stress and damage cellular components, ultimately leading to apoptosis.

The following diagram illustrates the general experimental workflow for assessing these key mechanisms of action.

Anthracycline_MOA_Workflow Cancer_Cells Cancer Cells Treatment Treat with This compound / Other Anthracyclines Cancer_Cells->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Topo_II_Assay Topoisomerase II Decatenation Assay Treatment->Topo_II_Assay ROS_Assay Intracellular ROS Assay (e.g., DCFDA) Treatment->ROS_Assay Cytotoxicity Measure Cytotoxicity (IC50) MTT_Assay->Cytotoxicity Topo_II_Inhibition Assess Topo II Inhibition Topo_II_Assay->Topo_II_Inhibition ROS_Generation Measure ROS Generation ROS_Assay->ROS_Generation

Caption: Experimental workflow for evaluating anthracycline mechanisms of action.

Detailed Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the key experiments are provided below.

MTT Assay for Cytotoxicity

This protocol is used to determine the concentration of an anthracycline that inhibits the growth of a certain percentage (e.g., 50%, IC50) of a cancer cell population.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound and other comparator anthracyclines in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions in triplicate. Include a vehicle control (medium with the same solvent concentration used for the drugs). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Topoisomerase II Decatenation Assay

This assay assesses the ability of an anthracycline to inhibit the decatenating activity of topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or other anthracyclines to the reaction tubes. Include a no-drug control.

  • Enzyme Addition: Add purified human topoisomerase II enzyme to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated and catenated DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of catenated DNA.

Intracellular Reactive Oxygen Species (ROS) Assay

This protocol measures the generation of ROS within cancer cells following treatment with anthracyclines.

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well black plate and treat with different concentrations of this compound or other anthracyclines for a specified time.

  • Probe Loading: Wash the cells with PBS and then incubate with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Conclusion

This compound, likely identical to γ-rhodomycin II, demonstrates cytotoxic activity against cancer cell lines at levels comparable to doxorubicin. While its precise mechanisms and cross-reactivity profile require more in-depth investigation, the available data suggests it is a promising candidate for further anticancer drug development. The experimental protocols provided in this guide offer a framework for researchers to conduct standardized comparative studies, which are crucial for fully understanding the therapeutic potential of this and other novel anthracyclines. Future research should prioritize head-to-head comparisons with established anthracyclines across a broader range of cancer cell lines, including those with known resistance mechanisms, to clearly define its place in the oncology landscape.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Roseorubicin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Roseorubicin B are paramount to ensuring laboratory safety and environmental protection. Due to its classification as a cytotoxic agent, this compound and any materials contaminated with it are considered hazardous waste and necessitate strict disposal protocols. Adherence to these procedures minimizes the risk of exposure to personnel and prevents the release of active pharmacological agents into the environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal procedures outlined here are based on established guidelines for the management of cytotoxic drugs and information available for structurally related compounds such as Doxorubicin.[1] These protocols are designed to meet stringent regulatory requirements for hazardous waste disposal.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is crucial to have a designated and clearly labeled cytotoxic waste disposal area. All personnel handling this compound must be trained in the procedures for managing cytotoxic agents and should wear appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-grade gloves.

  • Gown: A disposable, lint-free gown with a solid front and long sleeves.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A fit-tested respirator (e.g., N95) may be required depending on the procedure and institutional policies.

Step-by-Step Disposal Procedure for this compound

The following steps provide a comprehensive guide for the safe disposal of this compound and associated contaminated materials.

  • Segregation at the Source: Immediately after use, all items contaminated with this compound must be segregated from other laboratory waste. This includes, but is not limited to:

    • Unused or expired this compound.

    • Empty vials and packaging.

    • Contaminated labware (e.g., pipettes, tubes, flasks).

    • Contaminated PPE (gloves, gowns, etc.).

    • Spill cleanup materials.

  • Use of Designated Cytotoxic Waste Containers:

    • Sharps: All contaminated sharps, such as needles and syringes, must be placed in a rigid, puncture-resistant, and leak-proof sharps container specifically designated for cytotoxic waste. These containers are typically color-coded, often with a purple lid, to distinguish them from other sharps containers.[2][3]

    • Non-Sharp Solid Waste: Contaminated items such as gloves, gowns, and labware should be placed in thick, leak-proof plastic bags or containers clearly labeled as "Cytotoxic Waste." These are often yellow with a purple stripe or lettering.[3]

    • Liquid Waste: Unused solutions of this compound should not be disposed of down the drain. They must be collected in a sealed, leak-proof, and clearly labeled container designated for liquid cytotoxic waste.

  • Packaging for Disposal:

    • All cytotoxic waste containers must be securely sealed to prevent leakage.

    • The exterior of the containers should be decontaminated before being removed from the immediate work area.

    • Ensure all containers are clearly labeled with the words "Cytotoxic Waste" and any other information required by your institution or local regulations.

  • Storage Pending Disposal:

    • Sealed cytotoxic waste containers should be stored in a designated, secure area away from general laboratory traffic.

    • This storage area should be clearly marked with a biohazard or cytotoxic warning sign.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste management company.

    • The standard and required method for the disposal of cytotoxic waste is high-temperature incineration.[2][4] This process ensures the complete destruction of the active cytotoxic compounds.

Quantitative Data and Waste Classification

In the absence of specific quantitative disposal parameters for this compound, the following table summarizes the general classification and handling requirements for cytotoxic waste.

ParameterGuidelineSource
Waste Classification Hazardous / Special Waste[5]
Primary Disposal Method High-Temperature Incineration[2][4]
Container Color Coding Purple-lidded sharps containers; Yellow and purple bags/containers for solids[2][3]
Labeling Requirements "Cytotoxic Waste"[2][3]

Experimental Protocols

The disposal procedures outlined above are a critical component of any experimental protocol involving this compound. All research plans and standard operating procedures should incorporate these waste management steps to ensure safety and compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

RoseorubicinB_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal A This compound Contaminated Material (Solid, Liquid, Sharps) B Segregate at Source A->B Immediate Action C_sharps Cytotoxic Sharps Container (Purple-lidded) B->C_sharps Sharps C_solid Cytotoxic Waste Bag/Container (Yellow/Purple) B->C_solid Non-Sharp Solids C_liquid Sealed Liquid Cytotoxic Waste Container B->C_liquid Liquids D Securely Seal and Decontaminate Exterior C_sharps->D C_solid->D C_liquid->D E Store in Designated Secure Area D->E F Collection by Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration F->G

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Roseorubicin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Roseorubicin B is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. This compound is a hazardous substance with carcinogenic, mutagenic, and reproductive toxicity risks.[1][2] Strict adherence to the following guidelines is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses significant health risks. It is harmful if swallowed, may cause genetic defects, cancer, and may damage fertility or an unborn child.[1] Therefore, a comprehensive PPE strategy is the first line of defense.

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, disposable (e.g., double-gloving with nitrile)To prevent skin contact with the hazardous substance.[1][3]
Lab Coat Long-sleeved, fully buttonedTo protect skin and personal clothing from contamination.[4]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition when there is a splash hazard.To protect eyes and face from splashes and aerosols.[1][3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of dust or aerosols, especially when handling the powdered form.[1][5]
Protective Clothing Disposable coveralls or apronRecommended for large quantities or when there is a significant risk of contamination.[1][6]

Note: The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed.

Operational Procedures for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Obtain and thoroughly read the Safety Data Sheet (SDS) before use.[1]

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7][8]

    • Have a spill kit readily accessible.

  • Handling:

    • Wear all required PPE throughout the handling process.

    • Avoid generating dust or aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[1][8]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of PPE in designated hazardous waste containers.

    • Wash hands and any exposed skin immediately after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the spilled material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and decontaminate the spill site.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and exposure to others.

Waste Disposal Guidelines:

  • Chemical Waste: Dispose of this compound as hazardous chemical waste in accordance with all local, state, and federal regulations.[1] The waste container must be clearly labeled as hazardous.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, and absorbent materials, must be disposed of as hazardous waste.[9]

  • Sharps: Needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated sharps container labeled for chemotherapy or hazardous waste.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Review SDS & Prepare Work Area GetPPE 2. Assemble Required PPE Prep->GetPPE DonPPE 3. Don PPE GetPPE->DonPPE HandleChem 4. Handle this compound in Fume Hood DonPPE->HandleChem Decon 5. Decontaminate Work Area & Equipment HandleChem->Decon DoffPPE 6. Doff & Dispose of PPE Decon->DoffPPE Wash 7. Wash Hands DoffPPE->Wash Waste 8. Dispose of Chemical & Contaminated Waste Wash->Waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.